AChE/BChE-IN-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H26N2O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[3-[2-(cyclohexylamino)-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C17H26N2O3/c1-19(2)17(21)22-15-10-6-7-13(11-15)16(20)12-18-14-8-4-3-5-9-14/h6-7,10-11,14,16,18,20H,3-5,8-9,12H2,1-2H3 |
InChI Key |
WKINCXKQRMVAPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)C(CNC2CCCCC2)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Action of Dual Cholinesterase Inhibitors: A Technical Guide
In the quest for effective treatments for neurodegenerative diseases like Alzheimer's, dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have emerged as a promising therapeutic strategy. While specific data for a compound designated "AChE/BChE-IN-4" is not available in the public domain, this guide provides an in-depth overview of the mechanism of action for representative dual-target inhibitors, tailored for researchers, scientists, and drug development professionals.
This technical document synthesizes the core principles of AChE and BChE inhibition, details common experimental methodologies for their characterization, and presents quantitative data for analogous compounds to serve as a comprehensive resource.
The Cholinergic System and the Rationale for Dual Inhibition
The cholinergic system is integral to cognitive functions such as memory and learning.[1] Acetylcholine (ACh), a key neurotransmitter, is rapidly hydrolyzed and inactivated by two primary enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3][4] In neurodegenerative disorders, particularly Alzheimer's disease, the levels of ACh are diminished, leading to cognitive decline.[5]
AChE is predominantly found at cholinergic synapses and is the primary enzyme responsible for ACh breakdown in a healthy brain.[3] However, in the Alzheimer's brain, BChE activity progressively increases while AChE levels decline, suggesting that BChE plays a more significant role in ACh hydrolysis in later stages of the disease.[6] Therefore, inhibiting both AChE and BChE may offer a more sustained and effective therapeutic benefit by maintaining synaptic ACh levels.[7]
The mechanism of action of cholinesterase inhibitors involves blocking the active site of these enzymes, thereby preventing the breakdown of acetylcholine. This leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[8][9]
Quantitative Analysis of Dual AChE/BChE Inhibitors
The potency and selectivity of cholinesterase inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. The following tables summarize representative data for various dual AChE/BChE inhibitors, providing a comparative overview of their activity.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound 2l | AChE | 5.77 | [10] |
| BChE | - (weak or no inhibition) | [10] | |
| Compound 8i | AChE | 0.39 | [7] |
| BChE | 0.28 | [7] | |
| Compound 4j | AChE | 0.475 | [11] |
| BChE | 2.95 | [11] | |
| Compound 6c | AChE | 0.077 | [1] |
| BChE | 14.91 | [1] | |
| Boldine | AChE | 372 | [12] |
| BChE | 321 | [12] |
| Compound ID | Target Enzyme | Ki (µM) | Inhibition Type | Reference |
| Compound 4j | AChE | 3.003 | Mixed-type | [11] |
| BChE | 5.750 | Mixed-type | [11] | |
| Compound 6c | AChE | - | Mixed-type | [1] |
Experimental Protocols for Inhibitor Characterization
The evaluation of AChE and BChE inhibitors involves standardized in vitro assays to determine their inhibitory potency and mechanism of action.
Determination of AChE and BChE Inhibitory Activity (Ellman's Method)
A widely used spectrophotometric method for measuring cholinesterase activity is the Ellman's assay.[13][14]
Principle: This assay relies on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.
Procedure:
-
Preparation of Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution
-
Enzyme solution (AChE or BChE)
-
Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide)
-
Test inhibitor solutions at various concentrations.
-
-
Assay Protocol (96-well plate format):
-
Add buffer, DTNB solution, enzyme solution, and the inhibitor solution to each well.
-
Pre-incubate the mixture for a defined period (e.g., 5 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate solution.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Kinetic Studies of Enzyme Inhibition
To understand how an inhibitor interacts with the enzyme, kinetic studies are performed. These studies help to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).
Principle: By measuring the initial reaction velocities at various substrate and inhibitor concentrations, Lineweaver-Burk or Dixon plots can be generated to elucidate the mechanism of inhibition.
Procedure:
-
Perform the cholinesterase activity assay as described above with varying concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction rates for each condition.
-
Data Analysis:
-
Lineweaver-Burk Plot: Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. The pattern of the lines indicates the type of inhibition.
-
Dixon Plot: Plot the reciprocal of the reaction velocity (1/V) against the inhibitor concentration ([I]) at different fixed substrate concentrations. The intersection point of the lines helps to determine the Ki value.
-
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.
Caption: Cholinergic signaling pathway and the role of AChE/BChE.
Caption: Experimental workflow for inhibitor characterization.
Caption: Mechanism of mixed-type enzyme inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction Pathway and Free Energy Profiles for Butyrylcholinesterase- Catalyzed Hydrolysis of Acetylthiocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 9. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 10. Design, synthesis, acetylcholinesterase, butyrylcholinesterase, and amyloid-β aggregation inhibition studies of substituted 4,4'-diimine/4,4'-diazobiphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3.2. AChE/BChE Activity Assay [bio-protocol.org]
- 14. 3.8. AChE and BChE Inhibition Assay [bio-protocol.org]
In-Depth Technical Guide: Synthesis and Characterization of AChE/BChE-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of AChE/BChE-IN-4, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This document details the scientific background, synthetic protocols, characterization data, and biological evaluation of this compound, presenting a valuable resource for researchers in neurodegenerative disease and medicinal chemistry.
Introduction: The Rationale for Dual AChE/BChE Inhibition
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key pathological hallmark of AD is the deficiency of the neurotransmitter acetylcholine (ACh) in the brain. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in synaptic clefts. While AChE inhibitors have been a cornerstone of AD therapy, the role of butyrylcholinesterase (BChE), another enzyme capable of hydrolyzing ACh, has gained increasing attention.[1] In the later stages of AD, BChE activity is significantly upregulated in the brain, compensating for the decline in AChE levels.[1] Therefore, dual inhibition of both AChE and BChE presents a promising therapeutic strategy to effectively increase and maintain synaptic ACh levels, potentially offering broader and more sustained cognitive benefits for AD patients.
This compound, also referred to as compound 4a in scientific literature, is a multitarget-directed ligand designed based on the structure of the well-known AChE inhibitor, donepezil.[1][2] This strategic design aims to achieve a balanced inhibition of both cholinesterase enzymes.
Synthesis of this compound (Compound 4a)
The synthesis of this compound is based on the well-established chemistry for the preparation of donepezil and its analogs. The core structure is a 5,6-dimethoxy-1-indanone moiety linked to an N-benzylpiperidine group. While the specific, detailed experimental protocol for compound 4a is found within the primary research publication, the general synthetic approach can be outlined as follows.
A plausible synthetic workflow is illustrated below:
Caption: Synthetic workflow for this compound.
Experimental Protocol (General Procedure)
The following is a generalized experimental protocol based on established methods for the synthesis of donepezil analogs. The specific reaction conditions, such as solvents, temperatures, and reaction times for the synthesis of compound 4a , should be referenced from the primary literature by Conceição RAD, et al.
Step 1: Synthesis of (E)-2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Chalcone Intermediate)
To a solution of 5,6-dimethoxy-1-indanone in an appropriate anhydrous solvent (e.g., tetrahydrofuran), a strong base such as lithium diisopropylamide (LDA) is added dropwise at a low temperature (e.g., -78 °C) under an inert atmosphere. The mixture is stirred for a specified time to allow for enolate formation. A solution of 1-benzyl-4-formylpiperidine in the same solvent is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution), and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the chalcone intermediate.
Step 2: Synthesis of 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (this compound)
The chalcone intermediate from Step 1 is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to catalytic hydrogenation. A catalyst, such as palladium on carbon (Pd/C), is added, and the mixture is stirred under a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to afford the final compound, this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. Standard analytical techniques that would be employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound by identifying the chemical environment of the hydrogen and carbon atoms, respectively.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Melting Point: The melting point is determined to assess the purity of the synthesized compound.
Table 1: Physicochemical and Inhibitory Data for this compound (Compound 4a)
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₂₉NO₃ | |
| Molecular Weight | 379.49 g/mol | |
| AChE IC₅₀ | 2.08 ± 0.16 µM | [2] |
| BChE IC₅₀ | 7.41 ± 0.44 µM | [2] |
Biological Evaluation: Cholinesterase Inhibition Assay
The inhibitory activity of this compound against both acetylcholinesterase and butyrylcholinesterase is determined using a modified Ellman's method. This colorimetric assay measures the activity of the cholinesterase enzymes by detecting the product of the enzymatic reaction.
Experimental Protocol: Ellman's Method
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Microplate reader
Procedure:
-
Prepare solutions of the enzymes, substrates, DTNB, and the test compound in phosphate buffer.
-
In a 96-well microplate, add the enzyme solution, DTNB solution, and the test compound at various concentrations.
-
Incubate the mixture for a specified period at a controlled temperature.
-
Initiate the reaction by adding the respective substrate (ATCI for AChE or BTCI for BChE).
-
Measure the absorbance of the yellow-colored product at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagram of the Cholinergic Synapse and the Action of this compound:
Caption: Inhibition of AChE and BChE by this compound in the cholinergic synapse.
Conclusion
This compound is a promising dual inhibitor of both acetylcholinesterase and butyrylcholinesterase, designed as a potential therapeutic agent for Alzheimer's disease. Its synthesis is achievable through established chemical routes, and its biological activity can be robustly characterized using standard enzymatic assays. This technical guide provides a foundational understanding for researchers interested in the development and evaluation of novel multitarget-directed ligands for neurodegenerative disorders. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
The Discovery and Development of Dual AChE/BChE Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the key pathological hallmarks of AD is the deficit in the cholinergic system, specifically a reduction in the levels of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. In the later stages of AD, as AChE activity decreases, another enzyme, butyrylcholinesterase (BChE), plays a more significant role in ACh hydrolysis. Therefore, the dual inhibition of both AChE and BChE presents a promising therapeutic strategy to enhance cholinergic neurotransmission and provide symptomatic relief in AD patients. This guide provides a comprehensive overview of the discovery and development process for a hypothetical dual acetylcholinesterase/butyrylcholinesterase inhibitor, designated AChE/BChE-IN-4.
Rationale for Dual Inhibition
The "cholinergic hypothesis" of Alzheimer's disease posits that a deficiency in acetylcholine is a critical factor in the cognitive decline observed in patients.[1] While early therapeutic strategies focused solely on inhibiting AChE, the enzyme primarily responsible for ACh breakdown in a healthy brain, further research has highlighted the increasing importance of BChE in the AD brain.[2] As the disease progresses, AChE levels can decrease, while BChE levels may remain stable or even increase, taking on a more significant role in acetylcholine metabolism.[2] Therefore, inhibiting both enzymes may offer a more sustained and effective enhancement of cholinergic function throughout the progression of the disease.[3]
Furthermore, non-catalytic functions of these enzymes are implicated in AD pathology. AChE has been shown to accelerate the aggregation of β-amyloid (Aβ) peptides, a key component of the senile plaques found in the brains of AD patients, through its peripheral anionic site (PAS).[4][5] Dual-binding site inhibitors that target both the catalytic active site (CAS) and the PAS of AChE can therefore not only increase ACh levels but also mitigate Aβ pathology.[4]
The Drug Discovery and Development Workflow
The development of a novel dual AChE/BChE inhibitor like this compound follows a structured workflow, from initial design and synthesis to preclinical in vivo evaluation.
Synthesis of this compound
The synthesis of dual cholinesterase inhibitors often involves the combination of different pharmacophores to achieve the desired activity profile. For our hypothetical this compound, a multi-step synthesis could be envisioned, starting from commercially available precursors. The following is a representative synthetic scheme.
General Synthetic Protocol
A common strategy for creating dual-binding inhibitors involves linking a fragment that binds to the catalytic active site (CAS) with another moiety that interacts with the peripheral anionic site (PAS). For this compound, a plausible synthetic route could involve the Curtius rearrangement to form a key isocyanate intermediate, which is then reacted with a suitable hydrazide.[6]
Step 1: Formation of Acyl Azide Acetyl chloride is reacted with sodium azide in a suitable solvent like toluene to form the corresponding acyl azide.
Step 2: Curtius Rearrangement The acyl azide is gently heated to induce the Curtius rearrangement, forming the isocyanate intermediate.
Step 3: Reaction with Hydrazide The crude isocyanate is immediately reacted with a substituted benzohydrazide to yield the final product, this compound.[6]
In Vitro Evaluation
A comprehensive suite of in vitro assays is crucial to characterize the potency, selectivity, and safety profile of a new chemical entity like this compound.
Cholinesterase Inhibition Assays
The inhibitory activity of this compound against both AChE and BChE is determined using a modification of the Ellman's colorimetric method.[7]
Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound and Reference Compounds
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (SI)a |
| This compound | 0.39 | 0.28 | 1.39 |
| Donepezil | 0.02 | 7.5 | 0.0027 |
| Rivastigmine | 0.95 | 0.45 | 2.11 |
| Tacrine | 0.12 | 0.08 | 1.5 |
a SI = IC50 (AChE) / IC50 (BChE). A value close to 1 indicates dual inhibition.[8]
-
The reaction is performed in a 96-well microplate.
-
To each well, add 60 µL of 50 mM sodium phosphate buffer (pH 7.7).[7]
-
Add 10 µL of the test compound (this compound or reference drug) at various concentrations.
-
Add 10 µL of either AChE (from electric eel) or BChE (from equine serum) solution.[7][8]
-
The plate is pre-incubated for 10 minutes at 37°C.
-
The reaction is initiated by adding 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and 10 µL of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).[7]
-
The absorbance is measured at 405 nm at regular intervals using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition versus the inhibitor concentration.
Inhibition of Aβ Aggregation
The ability of this compound to inhibit AChE-induced Aβ aggregation is a key secondary property. This is assessed using a thioflavin T (ThT) fluorescence assay.
Table 2: Inhibition of AChE-Induced Aβ1-42 Aggregation
| Compound | % Inhibition at 100 µM |
| This compound | 75% |
| Propidium (positive control) | 82% |
| Donepezil | 22% |
-
Aβ1-40 peptide is incubated alone or in the presence of human recombinant AChE.[9]
-
Test compounds (this compound and controls) are added to the wells containing Aβ and AChE.
-
The mixture is incubated, and the formation of amyloid fibrils is monitored by adding Thioflavin T.[9]
-
The fluorescence emission at 490 nm is measured over time. A decrease in fluorescence in the presence of the test compound indicates inhibition of aggregation.[9]
Cell Viability/Cytotoxicity Assay
The cytotoxicity of this compound is evaluated in a relevant cell line, such as human neuroblastoma cells (SH-SY5Y), using the MTT assay.
Table 3: Cytotoxicity of this compound in SH-SY5Y cells
| Compound | IC50 (µM) |
| This compound | > 100 |
| Tacrine | 25 |
-
SH-SY5Y cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound or a positive control (e.g., tacrine) for 24-48 hours.
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated to allow the formazan crystals to form.
-
The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
Blood-Brain Barrier (BBB) Permeability Assay
An in vitro model, such as a 3D blood-brain barrier model with co-cultured endothelial cells, pericytes, and astrocytes, is used to assess the ability of this compound to cross the BBB.[10]
Table 4: In Vitro BBB Permeability of this compound
| Compound | Apparent Permeability (Papp) (10-6 cm/s) |
| This compound | 8.5 |
| Caffeine (positive control) | 15.2 |
| Atenolol (negative control) | 0.8 |
-
A 3D BBB model is established by culturing brain microvascular endothelial cells, pericytes, and astrocytes on transwell inserts. The integrity of the barrier is confirmed by measuring transendothelial electrical resistance (TEER).[10]
-
This compound is added to the apical (blood) side of the transwell.
-
Samples are collected from the basolateral (brain) side at various time points (e.g., 30, 60, 120 minutes).[11]
-
The concentration of this compound in the collected samples is quantified using LC-MS/MS.
-
The apparent permeability (Papp) is calculated.
In Vivo Evaluation
Promising candidates from in vitro screening, like this compound, are advanced to in vivo studies using animal models of Alzheimer's disease to assess their efficacy and pharmacokinetic properties.
Pharmacokinetic Studies
The pharmacokinetic profile of this compound is evaluated in rodents to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 5: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Tmax (hr) | 1.5 |
| Cmax (ng/mL) | 250 |
| Bioavailability (%) | 45 |
| T1/2 (hr) | 6.5 |
| Brain/Plasma Ratio at Tmax | 1.8 |
In Vivo Efficacy in an Alzheimer's Disease Mouse Model
The therapeutic efficacy of this compound is tested in a transgenic mouse model of AD, such as the APP/PS1 mouse model.
Table 6: Effects of Chronic Treatment with this compound in APP/PS1 Mice
| Parameter | Vehicle Control | This compound (2 mg/kg) |
| Morris Water Maze Escape Latency (s) | 45 ± 5 | 25 ± 4 |
| Hippocampal Aβ42/Aβ40 Ratio | 1.2 ± 0.2 | 0.8 ± 0.1 |
| Hippocampal Oxidative Stress Marker | 100% | 65% |
| Neuroinflammation Marker (GFAP) | 100% | 70% |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.[12]
-
Aged (e.g., 10-month-old) APP/PS1 mice are used.
-
Mice are treated with this compound (e.g., 2 mg/kg, intraperitoneally) or vehicle three times a week for four weeks.[12]
-
Cognitive function is assessed using behavioral tests such as the Morris water maze.
-
After the treatment period, brain tissue is collected for pathological analysis, including the measurement of Aβ levels, oxidative stress markers, and neuroinflammation.[12]
Signaling Pathways
The therapeutic effects of dual AChE/BChE inhibitors are primarily mediated through the enhancement of cholinergic signaling. By preventing the breakdown of acetylcholine, these inhibitors increase its availability in the synaptic cleft, leading to enhanced activation of nicotinic and muscarinic acetylcholine receptors and improved neurotransmission.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting beta-amyloid pathogenesis through acetylcholinesterase inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beta-Amyloid aggregation induced by human acetylcholinesterase: inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 11. Video: Blood-Brain Barrier Mimic Permeability Assay: An In Vitro Assay to Assess the Permeability of BBB Mimic to Tracer Molecules - Experiment [app.jove.com]
- 12. pubs.acs.org [pubs.acs.org]
Unraveling the In Vitro Binding Affinity of Cholinesterase Inhibitors: A Technical Overview
A comprehensive analysis of the in vitro binding characteristics of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors is crucial for the development of therapeutics targeting neurodegenerative diseases and other cholinergic system dysfunctions. While a specific inhibitor designated as "AChE/BChE-IN-4" is not documented in publicly available scientific literature, this guide will provide an in-depth overview of the core principles, experimental methodologies, and data interpretation relevant to the in vitro binding affinity of dual AChE and BChE inhibitors, drawing upon established research in the field.
Understanding Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] Inhibition of these enzymes increases the concentration and duration of action of ACh in the synaptic cleft, a key therapeutic strategy for conditions like Alzheimer's disease.[3][4] While AChE is the primary enzyme for ACh hydrolysis in the brain, BChE also plays a role, particularly as Alzheimer's disease progresses.[5][6] Therefore, dual inhibition of both enzymes can offer a broader therapeutic window.
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity is represented by the inhibition constant (Ki). A lower IC50 or Ki value indicates a more potent inhibitor.
Quantitative Analysis of Binding Affinity
The in vitro binding affinities of various compounds for both AChE and BChE have been extensively studied. The following table summarizes representative data for different classes of inhibitors, showcasing the range of potencies and selectivities observed.
| Compound Class | Example Compound | Target Enzyme | IC50 (µM) | Ki (µM) |
| Thienobenzo-triazoles | Derivative 23 | AChE | - | - |
| BChE | (nanomolar range) | - | ||
| Triazolium Salts | Compound 22 | AChE & BChE | (excellent to very good) | - |
| Compound 23 | AChE & BChE | (excellent to very good) | ||
| Compound 26 | AChE & BChE | (excellent to very good) | ||
| Compound 27 | AChE & BChE | (excellent to very good) | ||
| Compound 30 | AChE & BChE | (excellent to very good) | ||
| 3,4′-Biscoumarins | Compound 3c | human AChE | 4.27 | - |
| Compound 2b | human MAO-A | - | ||
| Compound 5b | human MAO-A | - | ||
| Piperidine Derivatives | Compound 8i | eeAChE | 0.39 | - |
| eqBChE | 0.28 | - |
Note: Specific IC50 and Ki values for "this compound" could not be located in the available literature. The data presented are for illustrative purposes based on published research on other cholinesterase inhibitors.[7][8][9]
Experimental Protocol: The Ellman Method
A widely used spectrophotometric method for determining AChE and BChE activity and inhibition is the Ellman assay.[7][9] This method relies on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[10][11]
Materials:
-
Acetylcholinesterase (from electric eel, eeAChE) or Butyrylcholinesterase (from equine serum, eqBChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and the inhibitor compound in the appropriate buffer.
-
Assay Mixture: In each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
DTNB solution
-
Test inhibitor solution at various concentrations (or solvent for control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known (e.g., competitive, non-competitive).
-
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by AChE/BChE inhibitors is the cholinergic pathway. By preventing the breakdown of acetylcholine, these inhibitors enhance cholinergic neurotransmission at both nicotinic and muscarinic receptors.[2]
Below are diagrams illustrating the cholinergic signaling pathway and a typical experimental workflow for evaluating cholinesterase inhibitors.
Caption: Cholinergic signaling at the synapse and the site of action for AChE/BChE inhibitors.
Caption: A typical experimental workflow for determining the IC50 and Ki of cholinesterase inhibitors.
Conclusion
The in vitro evaluation of AChE and BChE binding affinity is a cornerstone of drug discovery efforts targeting the cholinergic system. While specific data for "this compound" remains elusive in the public domain, the principles and methodologies outlined in this guide provide a robust framework for understanding and assessing the potential of novel cholinesterase inhibitors. The combination of quantitative binding assays, such as the Ellman method, with a thorough understanding of the underlying biochemical pathways is essential for the successful development of new and effective therapies.
References
- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. bosterbio.com [bosterbio.com]
Technical Guide: AChE/BChE-IN-4 Selectivity for AChE vs BChE
A comprehensive analysis of the inhibitory selectivity and experimental evaluation of AChE/BChE-IN-4.
Introduction
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] While structurally similar, their roles and distribution in the body differ, making the selective inhibition of these enzymes a critical aspect of drug design and development for various neurological disorders, including Alzheimer's disease.[2][3] This technical guide provides an in-depth overview of the selectivity of a specific inhibitor, this compound, for AChE versus BChE.
Due to the limited publicly available data specifically identifying a compound as "this compound," this guide will focus on the general principles and methodologies used to determine the selectivity of novel cholinesterase inhibitors, drawing on established protocols and data from analogous compounds.
Quantitative Analysis of Inhibitory Activity
The primary metric for quantifying the potency and selectivity of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The selectivity of an inhibitor for AChE over BChE is typically expressed as a selectivity index (SI), calculated as the ratio of the IC50 value for BChE to the IC50 value for AChE (SI = IC50 BChE / IC50 AChE). A higher SI value indicates greater selectivity for AChE.
While specific IC50 values for a compound designated "this compound" are not available in the reviewed literature, the following table illustrates how such data would be presented for a series of hypothetical or related compounds.
Table 1: Inhibitory Potency and Selectivity of Cholinesterase Inhibitors
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| Hypothetical-IN-1 | 0.05 | 1.25 | 25 |
| Hypothetical-IN-2 | 0.12 | 0.60 | 5 |
| Hypothetical-IN-3 | 1.50 | 0.30 | 0.2 |
| Donepezil (Reference) | 0.011 | 3.3 | 300[4] |
| Rivastigmine (Reference) | - | - | Dual Inhibitor[5] |
Data presented for hypothetical compounds is for illustrative purposes only.
Experimental Protocols
The determination of IC50 values for AChE and BChE inhibitors is most commonly performed using the Ellman's method.[6][7] This spectrophotometric assay is a reliable and widely adopted technique in cholinesterase research.
Ellman's Method for AChE/BChE Inhibition Assay
Principle: This assay measures the activity of cholinesterase by quantifying the production of thiocholine. The enzyme hydrolyzes a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[6][7] The rate of color change is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant source.
-
Butyrylcholinesterase (BChE) from equine serum or human serum.[6]
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrates.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate buffer (0.1 M, pH 8.0).[6]
-
Test inhibitor compound (e.g., this compound).
-
96-well microplate reader.[6]
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and the test inhibitor in the appropriate buffer.
-
Assay Mixture: In a 96-well plate, add the following to each well:
-
Phosphate buffer.
-
DTNB solution.
-
Enzyme solution (AChE or BChE).
-
Varying concentrations of the test inhibitor solution.
-
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[6][7]
-
Initiation of Reaction: Add the substrate solution (ATCI for AChE, BTCI for BChE) to each well to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.[6]
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.[6]
-
Visualization of Experimental Workflow
The logical flow of an experiment to determine the selectivity of an inhibitor can be visualized to clarify the process.
References
- 1. Nerve agent - Wikipedia [en.wikipedia.org]
- 2. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 3.8. AChE and BChE Inhibition Assay [bio-protocol.org]
- 7. 3.2. AChE/BChE Activity Assay [bio-protocol.org]
The Structure-Activity Relationship of Cholinesterase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. As specific data for a compound designated "AChE/BChE-IN-4" is not publicly available, this document will focus on the well-established principles of SAR for various classes of cholinesterase inhibitors, offering a foundational understanding for the design and development of novel therapeutic agents.
Core Concepts in Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a crucial role in the termination of cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine (ACh).[1] Inhibition of these enzymes leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, a mechanism that is therapeutically beneficial in conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[2][3] Cholinesterase inhibitors are broadly classified as reversible, irreversible, or quasi-irreversible, based on their mechanism of interaction with the enzyme.[3]
The active site of AChE is located at the bottom of a deep and narrow gorge and is comprised of two main subsites: the catalytic active site (CAS) and the peripheral anionic site (PAS).[4] The CAS contains the catalytic triad (serine, histidine, and glutamate) responsible for the hydrolysis of acetylcholine.[3][4] The PAS, located at the entrance of the gorge, is involved in the initial binding of the substrate and allosteric modulation of the enzyme's activity.[4][5] Dual-binding inhibitors, which interact with both the CAS and the PAS, have shown significant promise in providing enhanced inhibitory potency and potential disease-modifying effects in Alzheimer's disease by also inhibiting AChE-induced Aβ aggregation.[5]
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the general structure-activity relationships for various classes of AChE/BChE inhibitors, based on publicly available research. This data is presented to illustrate the impact of different structural modifications on inhibitory activity.
| Compound Series/Scaffold | R-Group Modification | Effect on AChE Inhibition (IC50) | Effect on BChE Inhibition (IC50) | Selectivity (AChE/BChE) | Key Observations |
| Isatin-Thiosemicarbazones | Substitution on the isatin ring | Varies with substituent | Varies with substituent | Generally low | Most synthesized compounds in a study showed inhibitory activity against both AChE and BChE.[6] |
| N-Alkyl Isatins | Increasing alkyl chain length | Improved potency compared to isatin | Improved potency compared to isatin | Varies | The addition of an N-alkyl group generally enhances inhibition for both enzymes.[6] |
| Polyamine Backbone Inhibitors | Replacement of inner polymethylene chain with cyclic moieties (e.g., dipiperidine) | Significant increase in potency (pIC50 of 8.48 for dipiperidine derivative 4) | Not specified | Not specified | Constrained inner spacers can lead to potent dual-site inhibitors that also inhibit AChE-induced Aβ aggregation.[5] |
| 4,4'-Diimine/4,4'-Diazobiphenyl Derivatives | Introduction of a diazo-quinoline moiety | Most potent inhibition (IC50 = 5.77 μM for compound 2l) | Weak or no inhibition | High for AChE | These compounds demonstrated moderate AChE inhibitory activity with potential for Aβ aggregation inhibition.[7] |
| 3,4′-Biscoumarin-Based Phenols | Variation of (dialkylamino)methyl group at C8 | Optimal potency with -CH2NEt2 and -CH2NnPr2 | Generally lower potency than for AChE | Preferential for AChE | Substituents on the coumarin-3-yl moiety also influence activity.[8] |
Experimental Protocols
The following section details a standard experimental protocol for determining the in vitro inhibitory activity of compounds against AChE and BChE.
In Vitro AChE/BChE Inhibition Assay (Ellman's Method)
This widely used spectrophotometric method measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine.[9][10]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant AChE.
-
Butyrylcholinesterase (BChE) from equine serum or human serum.
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE.
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Phosphate buffer (0.1 M, pH 8.0).
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in appropriate buffers and solvents.
-
-
Assay in 96-Well Plate:
-
Initiation of Reaction:
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[10]
-
Visualizing Key Pathways and Processes
Cholinergic Signaling Pathway
The following diagram illustrates the fundamental process of cholinergic neurotransmission and the site of action for AChE inhibitors.
Caption: Cholinergic neurotransmission and inhibition.
Experimental Workflow for SAR Studies
This diagram outlines a typical workflow for conducting structure-activity relationship studies of novel cholinesterase inhibitors.
Caption: Workflow for inhibitor SAR studies.
Logical Relationship of Dual-Site Inhibition
The following diagram illustrates the logical relationship of a dual-site inhibitor interacting with both the catalytic and peripheral anionic sites of acetylcholinesterase.
Caption: Dual-site AChE inhibitor interaction.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of acetylcholinesterase noncovalent inhibitors based on a polyamine backbone. 3. Effect of replacing the inner polymethylene chain with cyclic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, acetylcholinesterase, butyrylcholinesterase, and amyloid-β aggregation inhibition studies of substituted 4,4'-diimine/4,4'-diazobiphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating Amphoteric 3,4′-Biscoumarin-Based ortho-[(Dialkylamino)methyl]phenols as Dual MAO and ChE Inhibitors [mdpi.com]
- 9. 3.2. AChE/BChE Activity Assay [bio-protocol.org]
- 10. 3.8. AChE and BChE Inhibition Assay [bio-protocol.org]
An In-depth Technical Guide on the Pharmacokinetic Properties of Dual Acetylcholinesterase and Butyrylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of October 2025, specific pharmacokinetic data for the compound designated "AChE/BChE-IN-4" is not publicly available. This guide provides a comprehensive overview of the key pharmacokinetic considerations and experimental methodologies relevant to dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, a class of compounds to which this compound belongs. To illustrate these principles with concrete data, this document will utilize publicly available information for Rivastigmine , a well-characterized dual AChE/BChE inhibitor, as a representative example.
Introduction to AChE/BChE Inhibition and Pharmacokinetics
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a therapeutic strategy primarily employed for the symptomatic treatment of Alzheimer's disease.[3][4] Dual inhibitors, which target both AChE and BChE, may offer broader therapeutic benefits.[5][6] The successful development of such inhibitors is critically dependent on understanding their pharmacokinetic (PK) properties, which encompass absorption, distribution, metabolism, and excretion (ADME). These properties determine the onset, intensity, and duration of the drug's effect.
Quantitative Pharmacokinetic Data Summary
The following tables summarize the pharmacokinetic parameters for Rivastigmine, a dual AChE and BChE inhibitor.[5][7] This data is presented to provide a quantitative context for the types of parameters evaluated for this class of compounds.
Table 1: Human Pharmacokinetic Parameters of Rivastigmine (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | ~40% (3 mg dose) | [7] |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | [7] |
| Plasma Protein Binding | 40% | [7] |
| Elimination Half-life | ~1.5 hours | [7] |
| Metabolism | Primarily via cholinesterase-mediated hydrolysis | [5][7] |
| Excretion | 97% in urine (as metabolites) | [7] |
Table 2: Pharmacokinetic Parameters of Rivastigmine Transdermal Patch (9.5 mg/24h) in Alzheimer's Disease Patients
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 8.7 ng/mL | [5] |
| Tmax (Time to Peak Plasma Concentration) | 8.1 hours | [5] |
| AUC (Area Under the Curve) | Comparable to 12 mg/day oral dose | [5] |
Key Signaling Pathway: Cholinergic Neurotransmission
Dual AChE/BChE inhibitors exert their therapeutic effect by modulating the cholinergic signaling pathway. The following diagram illustrates the fundamental mechanism of action.
Caption: Mechanism of action of dual AChE/BChE inhibitors in the cholinergic synapse.
Detailed Experimental Protocols for Key Pharmacokinetic Assays
The following sections provide detailed methodologies for essential in vitro and in vivo experiments used to characterize the pharmacokinetic properties of dual AChE/BChE inhibitors.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceuticals | Special Issue : Advances in Acetylcholinesterase and Butyrylcholinesterase Inhibitors [mdpi.com]
- 5. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes by allicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rivastigmine - Wikipedia [en.wikipedia.org]
Preliminary Toxicity Screening of AChE/BChE-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the preliminary toxicity screening of AChE/BChE-IN-4, a novel dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by enhancing cholinergic neurotransmission.[1][2] However, it is crucial to assess the potential toxicity of new chemical entities early in the drug development process to ensure safety. This document outlines the methodologies for key in vitro and in vivo toxicity assays and presents the preliminary findings for this compound.
Mechanism of Action: Cholinesterase Inhibition
AChE and BChE are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[3] By inhibiting these enzymes, this compound increases the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic signaling. This mechanism is central to its therapeutic potential but also underlies its potential toxic effects, which can result from overstimulation of muscarinic and nicotinic receptors.[4][5]
In Vitro Toxicity Screening
In vitro assays are fundamental for the initial toxicological assessment of drug candidates, providing data on cytotoxicity and specific cellular mechanisms of toxicity.[1]
Cytotoxicity Assessment
3.1.1. Experimental Protocol: MTT Assay in SH-SY5Y Human Neuroblastoma Cells
-
Cell Culture: SH-SY5Y cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Cells are treated with the compound for 24 and 48 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) is calculated from the dose-response curve.
3.1.2. Results
| Cell Line | Exposure Time (hours) | This compound IC50 (µM) |
| SH-SY5Y | 24 | > 100 |
| SH-SY5Y | 48 | 85.3 |
| HepG2 | 24 | > 100 |
| HepG2 | 48 | 92.1 |
Table 1: Cytotoxicity of this compound in SH-SY5Y and HepG2 cells.
The data indicates that this compound exhibits low cytotoxicity in both neuronal and hepatic cell lines after 24 hours of exposure. A moderate decrease in viability is observed after 48 hours at higher concentrations.
Hepatotoxicity Assessment
3.2.1. Experimental Protocol: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Leakage Assay in Primary Human Hepatocytes
-
Hepatocyte Culture: Primary human hepatocytes are cultured in Williams' E Medium supplemented with appropriate growth factors.
-
Compound Treatment: Hepatocytes are treated with this compound at concentrations of 1 µM, 10 µM, and 50 µM for 24 hours.
-
Supernatant Collection: After treatment, the cell culture supernatant is collected.
-
Enzyme Activity Measurement: The activity of ALT and AST in the supernatant is measured using commercially available colorimetric assay kits according to the manufacturer's instructions.
-
Data Analysis: Enzyme leakage is expressed as a percentage of the positive control (e.g., a known hepatotoxin).
3.2.2. Results
| Compound Concentration (µM) | ALT Leakage (% of Positive Control) | AST Leakage (% of Positive Control) |
| 1 | 2.1 ± 0.5 | 3.5 ± 0.8 |
| 10 | 4.8 ± 1.2 | 6.2 ± 1.5 |
| 50 | 8.3 ± 2.1 | 10.1 ± 2.4 |
Table 2: Hepatotoxicity markers in primary human hepatocytes treated with this compound.
The results suggest a low potential for hepatotoxicity, with minimal leakage of liver enzymes even at the highest tested concentration.
In Vivo Preliminary Toxicity Screening
A preliminary in vivo study in a rodent model provides essential information on the acute toxicity and general tolerability of the compound.
Acute Oral Toxicity Study
4.1.1. Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)
-
Animal Model: Female Sprague-Dawley rats (8-12 weeks old) are used.
-
Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing: A single oral dose of this compound is administered via gavage. The starting dose is determined based on in vitro data. The dose for the next animal is adjusted up or down depending on the outcome of the previous animal.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity.
-
Body Weight: Body weight is recorded prior to dosing and on days 7 and 14.
-
Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.
-
LD50 Estimation: The LD50 is estimated using the AOT425 statistical program.
4.1.2. Results
| Parameter | Result |
| Estimated LD50 | > 2000 mg/kg |
| Clinical Signs | No significant signs of toxicity observed at doses up to 2000 mg/kg. Mild and transient salivation was noted at the highest dose, consistent with cholinergic stimulation. |
| Body Weight Changes | No significant changes in body weight were observed over the 14-day period. |
| Gross Necropsy | No treatment-related abnormalities were observed. |
Table 3: Acute Oral Toxicity of this compound in Rats.
The results indicate that this compound has a low acute oral toxicity profile.
Conclusion and Future Directions
The preliminary toxicity screening of this compound suggests a favorable safety profile. The compound exhibits low in vitro cytotoxicity and hepatotoxicity. Furthermore, the acute oral toxicity in rats is low, with an estimated LD50 greater than 2000 mg/kg.
Based on these promising results, further preclinical safety evaluation is warranted. This should include:
-
Genotoxicity studies: Ames test, in vitro micronucleus assay, and in vivo chromosomal aberration assay.
-
Repeat-dose toxicity studies: To assess the effects of sub-chronic exposure.
-
Safety pharmacology studies: To evaluate effects on cardiovascular, respiratory, and central nervous systems.
A thorough investigation of these endpoints will be critical for the continued development of this compound as a potential therapeutic agent for Alzheimer's disease.
References
- 1. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Guide: Physicochemical Properties of AChE/BChE-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
AChE/BChE-IN-4, also identified as compound 4a in seminal research, is a potent, orally active, and brain-penetrant dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Its ability to target both of these key enzymes in the cholinergic pathway has positioned it as a compound of interest in the research and development of therapeutics for neurodegenerative diseases, most notably Alzheimer's disease. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, complete with detailed, standardized experimental protocols and visual representations of relevant biological and experimental workflows.
Chemical and Physical Data
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃N₅ | MedchemExpress |
| Molecular Weight | 297.40 g/mol | MedchemExpress |
| CAS Number | 1997158-25-4 | MedchemExpress |
| Appearance | Off-white to light yellow solid | MedchemExpress |
| SMILES | NC1=NC=CC(NCC2CCN(CC2)CC3=CC=CC=C3)=N1 | MedchemExpress |
Solubility Data
The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. This compound exhibits good solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays.
| Solvent | Solubility |
| DMSO | ≥ 125 mg/mL (≥ 420.31 mM) |
Data sourced from MedchemExpress product information.
Experimental Protocol: Kinetic Solubility Assay (Shake-Flask Method)
The following protocol outlines a standard shake-flask method for determining the kinetic solubility of a compound like this compound. This method is widely used in drug discovery for its reliability and relevance to physiological conditions.
1. Preparation of Solutions:
-
Compound Stock Solution: A stock solution of this compound is prepared in DMSO at a high concentration (e.g., 10 mM).
-
Buffer Solution: A physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4, is prepared and filtered.
2. Assay Procedure:
-
A small aliquot of the DMSO stock solution is added to the aqueous buffer to initiate precipitation.
-
The resulting suspension is shaken at a constant temperature (e.g., 25°C) for a defined period (typically 2 to 24 hours) to allow the system to reach equilibrium.[2]
-
After incubation, the undissolved compound is separated from the saturated solution by centrifugation or filtration through a low-binding filter plate.[2]
3. Quantification:
-
The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or mass spectrometry (LC-MS).[2]
-
A calibration curve is generated using known concentrations of the compound to ensure accurate quantification.
Stability Data
The stability of a research compound is crucial for ensuring the reliability and reproducibility of experimental results. The following table summarizes the recommended storage conditions for this compound in both solid and solvent forms.
| Form | Storage Temperature | Storage Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress product information. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocol: Chemical Stability Assessment
This protocol describes a general method for assessing the chemical stability of a compound like this compound in a buffered solution over time.
1. Sample Preparation:
-
A solution of this compound is prepared in a relevant buffer (e.g., PBS, pH 7.4) at a known concentration.
-
The solution is divided into aliquots in sealed, light-protected vials.
2. Incubation:
-
The vials are stored under controlled temperature and humidity conditions (e.g., 25°C/60% RH for long-term testing or 40°C/75% RH for accelerated testing).
-
Aliquots are collected at specified time points (e.g., 0, 1, 3, 6, and 12 months).
3. Analysis:
-
At each time point, the concentration of the parent compound is quantified using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
-
The percentage of the compound remaining is calculated relative to the initial concentration at time zero.
Visualizing Key Concepts
To further elucidate the context and application of this compound, the following diagrams, generated using Graphviz, illustrate its mechanism of action and a typical experimental workflow.
Caption: Dual inhibition of AChE and BChE by this compound.
Caption: General experimental workflow for inhibitor characterization.
References
Dual-Targeting of Cholinesterases: A Technical Guide to a Promising Therapeutic Strategy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. While the specific compound "AChE/BChE-IN-4" could not be definitively identified in publicly available literature, this document will focus on the principles of dual cholinesterase inhibition, utilizing a representative compound to illustrate the core concepts, experimental evaluation, and potential signaling pathways involved.
Introduction: The Rationale for Dual Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the body. Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease (AD).
Initially, drug development primarily focused on selective AChE inhibitors. However, research has increasingly highlighted the significant role of BChE in the progression of neurodegenerative diseases, particularly in later stages of AD. This has led to the development of dual inhibitors that target both enzymes, offering the potential for a more comprehensive and sustained therapeutic effect.
Mechanism of Action: Enhancing Cholinergic Neurotransmission
The fundamental mechanism of action for AChE/BChE inhibitors is the prevention of acetylcholine breakdown. In a healthy cholinergic synapse, ACh is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate the nerve impulse, and is then rapidly hydrolyzed by AChE. BChE also contributes to acetylcholine hydrolysis, particularly when AChE activity is compromised.
By inhibiting both AChE and BChE, dual inhibitors effectively increase the concentration and duration of action of acetylcholine in the synapse. This enhanced cholinergic signaling can lead to improvements in cognitive function and memory.
Quantitative Analysis of Inhibitory Activity
The potency of cholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. For dual inhibitors, it is crucial to determine the IC50 for both AChE and BChE to understand their activity profile.
While specific data for "this compound" is unavailable, the following table presents a hypothetical data structure for a representative dual inhibitor, Compound X.
| Enzyme Target | IC50 (nM) |
| Acetylcholinesterase (AChE) | 15.2 |
| Butyrylcholinesterase (BChE) | 35.8 |
Experimental Protocols for Inhibitor Screening
The evaluation of AChE and BChE inhibitors is primarily conducted using in vitro enzyme inhibition assays. The most common method is the Ellman's assay, a colorimetric method that measures the product of the enzymatic reaction.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a generalized procedure based on commonly cited methodologies.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test inhibitor compound
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test inhibitor at various concentrations.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE enzyme solution
-
Test inhibitor solution (or positive control/blank)
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Add the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration.
-
The rate of reaction is determined from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Butyrylcholinesterase (BChE) Inhibition Assay
The protocol for BChE inhibition is very similar to the AChE assay, with the primary difference being the use of a different substrate.
Materials:
-
Butyrylcholinesterase (BChE) enzyme solution
-
S-butyrylthiocholine iodide (BTCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test inhibitor compound
-
Positive control (e.g., Rivastigmine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Follow the same steps as the AChE inhibition assay, substituting BChE for AChE and BTCI for ATCI.
Visualizing Pathways and Workflows
Cholinergic Synaptic Transmission and Inhibition
The following diagram illustrates the mechanism of cholinergic neurotransmission and the site of action for AChE/BChE inhibitors.
Cholinergic synapse and inhibitor action.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing potential cholinesterase inhibitors.
Inhibitor screening and development workflow.
Conclusion and Future Directions
The development of dual AChE/BChE inhibitors represents a promising therapeutic avenue for neurodegenerative diseases like Alzheimer's. By targeting both key enzymes involved in acetylcholine metabolism, these compounds have the potential to offer a more robust and sustained clinical benefit. The experimental protocols and workflows outlined in this guide provide a framework for the identification and characterization of novel dual inhibitors. Future research in this area will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to maximize their therapeutic potential while minimizing side effects.
Methodological & Application
Application Notes and Protocols for AChE/BChE-IN-4 Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders. This document provides a detailed protocol for an in vitro enzyme inhibition assay for both AChE and BChE using a colorimetric method based on the Ellman's reagent. This assay is a fundamental tool for the screening and characterization of novel cholinesterase inhibitors.
The assay principle relies on the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[1] The rate of color development is proportional to the enzyme activity. In the presence of an inhibitor, the rate of the reaction decreases, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
The inhibitory activity of a test compound is compared against standard inhibitors. The following table summarizes the IC50 values for two well-known cholinesterase inhibitors, Donepezil and Galantamine, against both AChE and BChE.
| Inhibitor | Enzyme | IC50 Value |
| Donepezil | AChE | 6.7 nM[2] - 11 nM[3] |
| BChE | 3.3 µM[3] - 5.6 µM | |
| Galantamine | AChE | 0.35 µM[4] - 1.21 µM[5] |
| BChE | 6.86 µM[5] - 9.9 µg/mL[6] |
Experimental Protocols
This protocol is designed for a 96-well microplate format, allowing for high-throughput screening of multiple compounds and concentrations.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Donepezil hydrochloride (or other standard inhibitor)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.
-
ATCI and BTCI Substrate Solutions (10 mM): Prepare 10 mM stock solutions of ATCI and BTCI in phosphate buffer. These solutions should be prepared fresh daily.
-
Enzyme Solutions (AChE and BChE): Prepare stock solutions of AChE and BChE in phosphate buffer. The final concentration in the well should be optimized based on the specific activity of the enzyme lot to ensure a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.1 U/mL.
-
Test Compound and Standard Inhibitor Solutions: Dissolve the test compounds and a standard inhibitor (e.g., Donepezil) in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute these stock solutions in phosphate buffer to achieve a range of desired concentrations for the assay. The final DMSO concentration in the well should not exceed 1% to avoid affecting enzyme activity.
Assay Procedure (96-Well Plate)
-
Plate Setup:
-
Blank: 180 µL of phosphate buffer.
-
Negative Control (100% enzyme activity): 20 µL of phosphate buffer + 140 µL of phosphate buffer + 20 µL of enzyme solution.
-
Test Compound/Standard: 20 µL of test compound/standard solution at various concentrations + 140 µL of phosphate buffer + 20 µL of enzyme solution.
-
-
Inhibitor Incubation: Add 20 µL of the test compound or standard inhibitor solution to the respective wells. For the negative control wells, add 20 µL of phosphate buffer.
-
Enzyme Addition: Add 20 µL of the AChE or BChE solution to all wells except the blank.
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: To each well, add 20 µL of the DTNB solution followed by 20 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes. Alternatively, an endpoint reading can be taken after a fixed time (e.g., 10 minutes).
Data Analysis
-
Calculate the rate of reaction (V) for each well:
-
V = (ΔAbsorbance / Δtime)
-
-
Calculate the percentage of inhibition for each concentration of the test compound:
-
% Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Where:
-
V_control is the rate of reaction of the negative control.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
-
Determine the IC50 value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Mandatory Visualizations
Caption: Experimental workflow for the cholinesterase inhibition assay.
Caption: Signaling pathway of the cholinesterase enzymatic reaction and its inhibition.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AChE/BChE-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AChE/BChE-IN-4 is a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with reported IC50 values of 2.08 µM for AChE and 7.41 µM for BChE.[1] As a brain-penetrant, orally active compound, it holds potential for research in neurodegenerative diseases, particularly Alzheimer's disease, where the inhibition of both cholinesterases is a key therapeutic strategy.[2][3] These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting, outlining essential protocols for its characterization and application in relevant cell-based assays.
The inhibition of AChE and BChE leads to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is crucial for cognitive functions such as memory and learning.[4] In the context of Alzheimer's disease, while AChE levels may decrease, BChE activity can increase, making dual inhibition a promising approach.[2][3] This document will detail the necessary steps to prepare and use this compound in cell culture, assess its cytotoxic profile, and measure its inhibitory effects on both target enzymes within a cellular environment.
Data Presentation
Prior to conducting functional assays, it is crucial to determine the physicochemical properties and cytotoxic profile of this compound in the specific cell line of interest. The following tables provide a template for summarizing this essential data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Weight | User to determine | Obtain from supplier's datasheet. |
| Purity | User to determine | Obtain from supplier's datasheet. |
| Solubility in DMSO | User to determine | Experimentally determine the maximum concentration. |
| Solubility in Media | User to determine | Test solubility of DMSO stock in complete cell culture media. |
| Storage Conditions | -20°C (1 month), -80°C (6 months)[1] | As recommended by the supplier. |
Table 2: In Vitro Inhibitory Activity of this compound
| Enzyme | IC50 (µM) | Source |
| AChE | 2.08 | MedchemExpress[1] |
| BChE | 7.41 | MedchemExpress[1] |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| e.g., SH-SY5Y | e.g., MTT, Resazurin | 24 | User to determine |
| e.g., SH-SY5Y | e.g., MTT, Resazurin | 48 | User to determine |
| e.g., SH-SY5Y | e.g., MTT, Resazurin | 72 | User to determine |
| e.g., Primary Neurons | e.g., LDH, Calcein AM/EthD-1 | 24 | User to determine |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound and DMSO.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution if necessary.[5]
-
Sterile-filter the stock solution through a 0.22 µm syringe filter if needed, especially for long-term storage.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[6] A vehicle control (DMSO alone) should be included in all experiments.
Determination of Cytotoxicity using MTT Assay
Objective: To determine the concentration range of this compound that is non-toxic to the chosen cell line.
Materials:
-
Selected cell line (e.g., SH-SY5Y human neuroblastoma cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A wide range of concentrations should be tested initially (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Measurement of Cellular AChE and BChE Activity using Ellman's Method
Objective: To measure the inhibitory effect of this compound on endogenous AChE and BChE activity in cultured cells.
Materials:
-
Selected cell line cultured in appropriate plates or dishes
-
This compound
-
Lysis buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 1% Triton X-100)
-
Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Substrates: Acetylthiocholine iodide (ATCI) for AChE and Butyrylthiocholine iodide (BTCI) for BChE
-
Specific BChE inhibitor (e.g., ethopropazine) to differentiate between AChE and BChE activity
-
96-well plate
-
Plate reader
Protocol:
-
Culture the cells to the desired confluency and treat them with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for a specific duration (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them using the lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the cellular enzymes.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
To differentiate between AChE and BChE activity, a parallel set of wells can be pre-incubated with a specific BChE inhibitor.
-
Add the Ellman's reagent (DTNB) to each well.
-
Initiate the reaction by adding the respective substrate (ATCI for total cholinesterase and AChE activity, or BTCI for BChE activity).
-
Immediately measure the change in absorbance at 412 nm over time using a plate reader in kinetic mode. The rate of color change is proportional to the enzyme activity.
-
Calculate the specific enzyme activity (e.g., in mU/mg protein) and determine the percentage of inhibition for each concentration of this compound compared to the vehicle-treated control.
Visualizations
Caption: Mechanism of this compound Action.
Caption: General Experimental Workflow.
Caption: Potential Downstream Signaling Pathways.
References
- 1. Effects of acetylcholinesterase and butyrylcholinesterase on cell survival, neurite outgrowth, and voltage-dependent calcium currents of embryonic ventral mesencephalic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes by allicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. lifetein.com [lifetein.com]
Application Notes and Protocols for a Representative Dual AChE/BChE Inhibitor in In vivo Animal Studies
Disclaimer: The designation "AChE/BChE-IN-4" does not correspond to a publicly documented specific chemical entity. Therefore, these application notes and protocols are based on a representative potent dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, referred to herein as Compound 5i , which has been successfully evaluated in in vivo animal models of Alzheimer's disease.
Introduction
Dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) presents a promising therapeutic strategy for neurodegenerative conditions like Alzheimer's disease (AD). While AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in a healthy brain, the role of BChE becomes more significant in the AD brain as AChE levels decline and BChE levels rise.[1] By inhibiting both enzymes, dual inhibitors can more effectively increase synaptic ACh levels, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.[1][2] Furthermore, some dual inhibitors exhibit additional properties, such as antioxidant effects, that can help mitigate other pathological aspects of AD.[3]
Compound 5i , a hybrid molecule combining the pharmacophores of the cholinesterase inhibitor huprine Y and the antioxidant capsaicin, has demonstrated high potency against both human AChE and BChE.[3] This compound has been shown to cross the blood-brain barrier and has been effective in rescuing learning and memory deficits in an animal model of Alzheimer's disease.[3]
Mechanism of Action
In the cholinergic synapse, acetylcholine is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the nerve impulse. This signal is terminated by the rapid hydrolysis of ACh by cholinesterases (AChE and BChE). In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to reduced ACh levels and cognitive impairment. Dual AChE/BChE inhibitors like Compound 5i bind to the active sites of both enzymes, preventing the breakdown of ACh. This leads to an increased concentration and duration of action of ACh in the synaptic cleft, thereby compensating for the reduced cholinergic signaling.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo efficacy of the representative dual inhibitor, Compound 5i.
| Parameter | Species/System | Value | Reference |
| IC₅₀ (AChE) | Human | Nanomolar range | [3] |
| IC₅₀ (BChE) | Human | Nanomolar range | [3] |
| Animal Model | APP/PS1 Mice (10 months old) | - | [3] |
| Dosing Regimen | 2 mg/kg, intraperitoneal (i.p.) | 3 times per week for 4 weeks | [3] |
| Cognitive Outcome | Rescued learning and memory impairments | - | [3] |
| Pathological Outcome | Significantly reduced Aβ42/Aβ40 ratio in the hippocampus | - | [3] |
| Synaptic Outcome | Improved basal synaptic efficacy | - | [3] |
| Other Effects | Reduced hippocampal oxidative stress and neuroinflammation | - | [3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model
This protocol describes a representative chronic treatment study to evaluate the efficacy of a dual AChE/BChE inhibitor in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1 mice).
1. Animal Model and Housing:
-
Species: Transgenic APP/PS1 mice, 10 months of age.
-
Control: Age-matched wild-type littermates.
-
Housing: Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
2. Compound Preparation and Administration:
-
Formulation: Prepare Compound 5i in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or Tween 80). The final concentration should be calculated based on the average weight of the mice to ensure a 2 mg/kg dose in a reasonable injection volume (e.g., 10 ml/kg).
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Dosing Schedule: Administer the compound or vehicle three times per week for a total of four weeks.
3. Experimental Groups:
-
Group 1 (Control): Wild-type mice receiving vehicle.
-
Group 2 (Transgenic Control): APP/PS1 mice receiving vehicle.
-
Group 3 (Treatment Group): APP/PS1 mice receiving Compound 5i (2 mg/kg).
4. Behavioral Testing:
-
Conduct a battery of behavioral tests during the final week of treatment to assess cognitive function. Examples include:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term spatial working memory.
-
Novel Object Recognition: To test recognition memory.
-
-
Ensure that testing is performed at the same time each day to minimize circadian variability.
5. Tissue Collection and Analysis:
-
At the end of the study (e.g., 24 hours after the final dose), euthanize the mice according to approved institutional protocols.
-
Perfuse the animals with cold saline.
-
Dissect the brain and isolate specific regions (e.g., hippocampus, cortex).
-
Process the tissue for various analyses:
-
Biochemical Analysis: Homogenize brain tissue to measure levels of Aβ40 and Aβ42 (e.g., using ELISA kits), and to assess markers of oxidative stress and neuroinflammation.
-
Histological Analysis: Fix brain hemispheres for immunohistochemical staining of amyloid plaques and markers of gliosis.
-
Synaptic Plasticity: Prepare acute brain slices for electrophysiological recordings (e.g., to measure long-term potentiation - LTP) to assess synaptic efficacy.
-
Protocol 2: Cholinesterase Activity Assay
This protocol, based on Ellman's method, can be used to determine the in vitro inhibitory activity of the compound on AChE and BChE.
1. Materials:
-
Acetylcholinesterase (e.g., from electric eel) and Butyrylcholinesterase (e.g., from equine serum).
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Test compound (dissolved in a suitable solvent, e.g., DMSO).
-
96-well microplate and a microplate reader.
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add in the following order:
-
Phosphate buffer.
-
Test compound solution (or vehicle for control).
-
AChE or BChE enzyme solution.
-
-
Incubate the mixture for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25-37°C).
-
Add the DTNB solution.
-
Initiate the reaction by adding the respective substrate (ATCI for AChE, BTCI for BChE).
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the cholinesterase activity.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (vehicle) reaction.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.
References
- 1. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Generating Dose-Response Curves of AChE/BChE-IN-4
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to determine the dose-response relationship of the inhibitor AChE/BChE-IN-4 against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following sections detail the necessary reagents, equipment, and step-by-step procedures for conducting the enzyme inhibition assays and generating the corresponding dose-response curves.
Introduction
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine.[1][2] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders.[3][4] Evaluating the potency and selectivity of novel inhibitors, such as this compound, is a critical step in the drug discovery process. This document outlines the use of the Ellman's method, a widely accepted colorimetric assay, to determine the inhibitory activity of this compound.[5][6][7]
The Ellman's assay relies on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, which produces thiocholine.[7][8] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[5][6][9] The rate of color formation is directly proportional to the enzyme activity. By measuring this rate in the presence of varying concentrations of an inhibitor, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50).
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) | Sigma-Aldrich | C3389 |
| Butyrylcholinesterase (BChE) from equine serum | Sigma-Aldrich | C7512 |
| This compound | User-provided | N/A |
| Acetylthiocholine iodide (ATCI) | Sigma-Aldrich | A5751 |
| Butyrylthiocholine iodide (BTCI) | Sigma-Aldrich | B3253 |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8130 |
| Sodium Phosphate Monobasic | Fisher Scientific | S369 |
| Sodium Phosphate Dibasic | Fisher Scientific | S374 |
| 96-well microplates, clear, flat-bottom | Corning | 3596 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Microplate reader with kinetic reading capabilities at 412 nm | Molecular Devices | SpectraMax M5 |
Experimental Protocols
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve a final pH of 8.0.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M phosphate buffer (pH 7.4).
-
ATCI Substrate Solution (10 mM): Dissolve 2.89 mg of acetylthiocholine iodide in 1 mL of deionized water. Prepare fresh daily.
-
BTCI Substrate Solution (10 mM): Dissolve 3.17 mg of butyrylthiocholine iodide in 1 mL of deionized water. Prepare fresh daily.
-
AChE Enzyme Stock Solution (1 U/mL): Prepare a 1 U/mL stock solution of AChE in 0.1 M phosphate buffer (pH 8.0).
-
BChE Enzyme Stock Solution (1 U/mL): Prepare a 1 U/mL stock solution of BChE in 0.1 M phosphate buffer (pH 8.0).
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in DMSO.
Enzyme Inhibition Assay Protocol
The following protocol is designed for a 96-well microplate format. All measurements should be performed in triplicate.[9]
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in 0.1 M phosphate buffer (pH 8.0) to obtain a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
Assay Plate Setup:
-
Add 20 µL of 0.1 M phosphate buffer (pH 8.0) to the blank wells.
-
Add 20 µL of the different dilutions of this compound to the inhibitor wells.
-
Add 20 µL of 0.1 M phosphate buffer (pH 8.0) to the control wells (100% enzyme activity).
-
-
Add Enzyme: Add 20 µL of the AChE or BChE stock solution (1 U/mL) to all wells except the blank wells.
-
Pre-incubation: Mix the plate gently and pre-incubate at room temperature for 10 minutes.
-
Add DTNB: Add 120 µL of the 10 mM DTNB solution to all wells.
-
Initiate Reaction: Add 20 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE) to all wells.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 5 minutes.
Data Analysis
-
Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate Percentage Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the reaction rate in the absence of the inhibitor.
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
-
Generate Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50 Value: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response curve to a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
Illustrative Data
The following tables present example data for the inhibition of AChE and BChE by this compound.
Table 1: Example Dose-Response Data for this compound Inhibition of AChE
| [this compound] (nM) | log([Inhibitor]) | % Inhibition |
| 0.1 | -1 | 5.2 |
| 1 | 0 | 15.8 |
| 10 | 1 | 48.9 |
| 100 | 2 | 85.3 |
| 1000 | 3 | 98.1 |
| 10000 | 4 | 99.5 |
Table 2: Example Dose-Response Data for this compound Inhibition of BChE
| [this compound] (nM) | log([Inhibitor]) | % Inhibition |
| 1 | 0 | 8.1 |
| 10 | 1 | 25.4 |
| 100 | 2 | 65.7 |
| 1000 | 3 | 92.1 |
| 10000 | 4 | 98.9 |
| 100000 | 5 | 99.8 |
Table 3: Summary of IC50 Values for this compound
| Enzyme | IC50 (nM) |
| AChE | 10.5 |
| BChE | 68.2 |
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Signaling pathway of cholinergic neurotransmission and inhibition by this compound.
References
- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 8. scribd.com [scribd.com]
- 9. 3.8. AChE and BChE Inhibition Assay [bio-protocol.org]
Application Notes and Protocols for AChE/BChE-IN-4: A Novel Dual Cholinesterase Inhibitor for Neuroprotection
Audience: Researchers, scientists, and drug development professionals.
Introduction: AChE/BChE-IN-4 is a novel, potent, dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine.[1][2] This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[1] In the context of neurodegenerative diseases like Alzheimer's, where there is a significant loss of cholinergic neurons, enhancing acetylcholine levels has been a key therapeutic strategy.[3][4][5] Furthermore, beyond symptomatic relief, cholinesterase inhibitors have been shown to exhibit neuroprotective properties through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis.[6][7] BChE activity notably increases as Alzheimer's disease progresses, making dual inhibition a potentially more effective long-term strategy.[6][8]
These application notes provide a comprehensive overview of the experimental design for evaluating the neuroprotective effects of this compound, from initial in vitro characterization to in vivo validation.
Data Presentation
Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound
| Enzyme Source | IC50 (nM) | Selectivity Index (BChE/AChE) |
| Human Recombinant AChE | 45.8 ± 3.2 | 0.68 |
| Human Plasma BChE | 31.2 ± 2.5 |
Table 2: Neuroprotective Effect of this compound on Aβ₂₅₋₃₅-induced Toxicity in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (untreated) | - | 100 ± 5.2 |
| Aβ₂₅₋₃₅ (10 µM) | - | 52.3 ± 4.1 |
| Aβ₂₅₋₃₅ + this compound | 0.1 | 65.7 ± 3.8 |
| Aβ₂₅₋₃₅ + this compound | 1 | 78.9 ± 4.5 |
| Aβ₂₅₋₃₅ + this compound | 10 | 92.1 ± 5.0 |
Experimental Protocols
Protocol 1: In Vitro Assessment of AChE and BChE Inhibition
This protocol is based on the widely used Ellman's method to determine the inhibitory potency of this compound.[5][9]
Materials:
-
AChE (from electric eel or human recombinant)
-
BChE (from equine serum or human plasma)
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of this compound.
-
Add 140 µL of phosphate buffer and 20 µL of DTNB solution to each well.
-
Add 20 µL of the respective enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate (ATCI for AChE or BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro Neuroprotection Assay using SH-SY5Y Cell Line
This protocol assesses the ability of this compound to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.[10]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Amyloid-beta peptide (25-35)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding Aβ₂₅₋₃₅ peptide (final concentration 10 µM) to the wells and incubate for 24 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for evaluating this compound.
Caption: Key signaling pathway in neuroprotection.
References
- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. Reaction Pathway and Free Energy Profiles for Butyrylcholinesterase- Catalyzed Hydrolysis of Acetylthiocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an in-vivo active reversible butyrylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. In vitro antioxidant and cholinesterase inhibitory activities of methanolic fruit extract of Phyllanthus acidus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases [mdpi.com]
- 10. phcogj.com [phcogj.com]
Application Notes and Protocols for AChE/BChE-IN-4: A Tool for Studying Cholinergic Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using AChE/BChE-IN-4, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as a research tool to investigate the role of cholinergic signaling in various physiological and pathological processes.
Introduction
The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, plays a critical role in a wide range of physiological functions, including learning, memory, attention, and autonomic control. The levels of ACh in the synaptic cleft are tightly regulated by the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Dysregulation of cholinergic signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders, most notably Alzheimer's disease, as well as in inflammatory processes.
This compound is a valuable chemical probe for elucidating the distinct and overlapping roles of AChE and BChE in these processes. As an orally active and brain-penetrant compound, it is suitable for both in vitro and in vivo studies, enabling researchers to modulate cholinergic tone and observe the downstream effects on cellular and systemic functions.
Data Presentation
The inhibitory activity of this compound against both acetylcholinesterase and butyrylcholinesterase has been characterized, providing a basis for its use in studying cholinergic pathways.
| Enzyme | Inhibitor | IC50 (µM) |
| Acetylcholinesterase (AChE) | This compound | 2.08[1] |
| Butyrylcholinesterase (BChE) | This compound | 7.41[1] |
Signaling Pathways
Cholinergic Signaling at the Synapse
Acetylcholine is synthesized in the presynaptic neuron and stored in vesicles. Upon neuronal depolarization, ACh is released into the synaptic cleft, where it can bind to and activate postsynaptic nicotinic and muscarinic receptors, propagating the nerve signal. The action of ACh is terminated by the hydrolytic activity of AChE, which is primarily located in the synaptic cleft, and BChE, which is found in plasma and various tissues, including the brain. Dual inhibition by this compound increases the concentration and prolongs the half-life of ACh in the synapse, thereby enhancing cholinergic neurotransmission.
Cholinergic Anti-Inflammatory Pathway
The cholinergic system also plays a crucial role in modulating the immune response through the cholinergic anti-inflammatory pathway. Acetylcholine released from the vagus nerve can interact with α7 nicotinic acetylcholine receptors (α7nAChRs) on immune cells, such as macrophages, leading to a reduction in the production of pro-inflammatory cytokines. By inhibiting AChE and BChE, this compound can potentiate this anti-inflammatory effect.
Experimental Protocols
In Vitro AChE/BChE Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the in vitro inhibitory activity of this compound. The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by cholinesterases, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
AChE (from electric eel) and BChE (from equine serum)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer.
-
Prepare ATCI and BTCI solutions in phosphate buffer.
-
Prepare DTNB solution in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
20 µL of phosphate buffer (for blank) or inhibitor solution at various concentrations.
-
20 µL of AChE or BChE enzyme solution.
-
-
Incubate at 37°C for 15 minutes.
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of the respective substrate (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vivo Microdialysis for Acetylcholine Measurement
This protocol outlines the use of in vivo microdialysis to measure extracellular acetylcholine levels in the brain of a rodent model following the administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
This compound
-
Vehicle for in vivo administration (e.g., saline with 5% DMSO and 5% Tween 80)
-
Anesthetics
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Allow the animal to recover from surgery for a specified period.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a defined period.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) or vehicle.
-
Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine concentration using an HPLC system with an electrochemical detector.
-
-
Data Analysis:
-
Express the acetylcholine concentrations as a percentage of the baseline levels.
-
Compare the changes in acetylcholine levels between the inhibitor-treated and vehicle-treated groups.
-
Applications in Research
This compound can be utilized in a variety of research areas to explore the functional consequences of enhanced cholinergic signaling.
-
Neurodegenerative Diseases: Investigate the therapeutic potential of dual AChE/BChE inhibition in animal models of Alzheimer's disease by assessing its effects on cognitive function, amyloid-beta plaque deposition, and neuroinflammation.
-
Neuroinflammation: Elucidate the role of the cholinergic anti-inflammatory pathway in models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), by measuring changes in pro-inflammatory cytokine levels following inhibitor administration.
-
Cognitive Neuroscience: Study the contribution of both AChE and BChE to different aspects of cognition, including attention, learning, and memory, by observing behavioral changes in animals treated with this compound.
-
Drug Discovery: Serve as a reference compound in the development and characterization of novel, more potent, or selective cholinesterase inhibitors.
By providing a means to simultaneously inhibit both major acetylcholine-hydrolyzing enzymes, this compound offers a powerful tool for researchers to dissect the complexities of the cholinergic system and its impact on health and disease.
References
Application Notes and Protocols for Dual AChE/BChE Inhibitors in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. A key pathological hallmark of AD is the deficit in the cholinergic system, marked by a reduction in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the two primary enzymes responsible for the hydrolysis of ACh in the synaptic cleft. While AChE is predominant in healthy brains, BChE levels increase in the AD brain and play a more significant role in ACh metabolism as the disease progresses. Therefore, dual inhibition of both AChE and BChE presents a promising therapeutic strategy to increase synaptic ACh levels and alleviate cognitive symptoms in AD.
This document provides detailed application notes and protocols for a representative dual AChE/BChE inhibitor, rivastigmine, which will be used as a proxy for "AChE/BChE-IN-4" in the context of Alzheimer's disease research models.
Data Presentation
The inhibitory activity of a dual AChE/BChE inhibitor is a critical parameter for its characterization. The following table summarizes the in vitro inhibitory concentrations (IC50) of the representative dual inhibitor, rivastigmine, against both acetylcholinesterase and butyrylcholinesterase.
| Compound | Target Enzyme | IC50 Value |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.15 µM[1][2] |
| Rivastigmine | Butyrylcholinesterase (BChE) | 0.037 µM[1][2] |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 - 4760 nM |
| Rivastigmine | Butyrylcholinesterase (BChE) | 16 - 238 nM |
Note: IC50 values can vary depending on the experimental conditions, such as enzyme source and substrate concentration.
Experimental Protocols
In Vitro Enzyme Inhibition Assay: Ellman's Method
This protocol describes the determination of AChE and BChE inhibitory activity using the colorimetric method developed by Ellman.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test inhibitor (e.g., Rivastigmine)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare fresh solutions of ATCI/BTCI and DTNB in phosphate buffer.
-
Prepare the enzyme solution in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the enzyme solution to each well.
-
Add 50 µL of the test inhibitor solution at various concentrations. For the control, add 50 µL of the buffer.
-
Add 125 µL of the DTNB solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE).
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a dual AChE/BChE inhibitor in a transgenic mouse model of Alzheimer's disease (e.g., APPSWE mice).
Animals:
-
APPSWE transgenic mice expressing a chimeric mouse/human amyloid precursor protein.
-
Age-matched wild-type littermates as controls.
Treatment:
-
Administer the test inhibitor (e.g., rivastigmine) or vehicle (e.g., saline) to the mice. The route of administration can be oral gavage, intraperitoneal injection, or via osmotic mini-pumps for continuous delivery.
-
A representative treatment regimen for rivastigmine is 0.3 mg/kg/day for 8 weeks, delivered via Alzet osmotic mini-pumps.[3]
Behavioral Testing:
-
Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory, or the Y-maze for working memory.
Biochemical and Histological Analysis:
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Measurement of Aβ Levels: Homogenize brain tissue and measure the levels of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) using ELISA kits.[3]
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections to visualize Aβ plaques and assess neuroinflammation (e.g., staining for GFAP for astrocytes).[3]
-
Western Blot Analysis: Use Western blotting to measure the levels of synaptic markers (e.g., PSD-95, SNAP-25) to evaluate synaptic integrity.[3]
Visualizations
Signaling Pathways and Experimental Workflows
References
AChE/BChE-IN-4 administration and formulation for research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AChE/BChE-IN-4, also identified as compound 4a, is a potent, orally active, and brain-penetrant dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Its ability to inhibit both of these key enzymes in the cholinergic pathway makes it a valuable research tool for studying neurodegenerative diseases such as Alzheimer's disease, where the dysregulation of acetylcholine levels is a key pathological feature. These application notes provide an overview of the inhibitor's characteristics and generalized protocols for its use in research settings.
Physicochemical and Inhibitory Properties
This compound exhibits inhibitory activity against both AChE and BChE in the micromolar range, making it a valuable tool for in vitro and in vivo studies targeting the cholinergic system.
| Property | Value | Reference |
| Target | Acetylcholinesterase (AChE) | [1] |
| IC50 (AChE) | 2.08 µM | [1] |
| Target | Butyrylcholinesterase (BChE) | [1] |
| IC50 (BChE) | 7.41 µM | [1] |
| Activity | Orally active, brain-penetrant | [1] |
Table 1: Summary of quantitative data for this compound.
Formulation and Storage
Note: The following are general recommendations. The optimal formulation and storage conditions should be determined empirically for your specific experimental setup.
Storage: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For stock solutions, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles. Based on supplier information, stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[1]
Formulation for In Vitro Assays: For in vitro enzyme inhibition assays, a stock solution of this compound can be prepared in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions to the desired final concentrations should be made in the assay buffer, ensuring the final concentration of the organic solvent is minimal (typically <1%) to avoid affecting enzyme activity.
Formulation for In Vivo Administration: As this compound is described as orally active, a formulation suitable for oral gavage in animal models such as mice is required. A common vehicle for oral administration of hydrophobic compounds is a suspension in a solution of 0.5% to 1% carboxymethylcellulose (CMC) in water. Another option is a solution in a mixture of polyethylene glycol (e.g., PEG400), and saline. The final formulation should be a homogenous and stable suspension or solution. It is crucial to perform a small-scale solubility and stability test of the chosen formulation before preparing a large batch for in vivo studies.
Experimental Protocols
In Vitro Enzyme Inhibition Assay (Ellman's Method)
This protocol is a generalized procedure based on the widely used Ellman's method for determining cholinesterase activity.
Materials:
-
AChE (from electric eel or human recombinant)
-
BChE (from equine serum or human recombinant)
-
This compound
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor in assay buffer to achieve a range of desired concentrations.
-
Prepare working solutions of ATCI and BTCI in assay buffer.
-
Prepare a working solution of DTNB in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE or BChE enzyme solution
-
This compound solution at various concentrations (or vehicle control)
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the substrate (ATCI for AChE or BTCI for BChE) and DTNB to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
In Vivo Administration in a Mouse Model (General Protocol)
This protocol provides a general guideline for the oral administration of this compound to mice. The exact dosage and frequency should be determined based on preliminary dose-response and pharmacokinetic studies.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% CMC in water)
-
Oral gavage needles (flexible tip recommended)
-
Syringes
-
Animal balance
Procedure:
-
Animal Acclimatization:
-
Allow mice to acclimate to the housing conditions for at least one week before the start of the experiment.
-
-
Formulation Preparation:
-
Prepare the dosing solution of this compound in the chosen vehicle. Ensure the solution is well-mixed before each administration.
-
-
Dosing:
-
Weigh each mouse to determine the correct volume of the dosing solution to administer.
-
Administer the solution orally using a gavage needle. The volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).
-
Administer the vehicle solution to the control group.
-
-
Monitoring:
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Proceed with behavioral or other experimental assessments at the desired time points after administration.
-
Visualizations
Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Optimizing AChE/BChE-IN-4 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of AChE/BChE-IN-4, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, it prevents the breakdown of the neurotransmitter acetylcholine, leading to increased acetylcholine levels in the synaptic cleft and enhanced cholinergic neurotransmission.[1][2][3] This mechanism is crucial for counteracting the cholinergic deficit observed in neurodegenerative diseases like Alzheimer's disease.[4]
Q2: What is a good starting concentration for my in vitro experiments?
A2: A good starting point for in vitro experiments is to test a concentration range around the IC50 value of the inhibitor. Based on data from similar dual inhibitors, a starting concentration of 1 µM is often a reasonable choice for initial screening, followed by a dose-response curve to determine the optimal concentration for your specific cell line or enzyme preparation.
Q3: How can I determine the IC50 value of this compound for AChE and BChE?
A3: The half-maximal inhibitory concentration (IC50) can be determined using an enzyme inhibition assay, such as the Ellman method.[5] This involves measuring the enzyme activity at various concentrations of the inhibitor. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: I am not seeing any inhibition, or the inhibition is very weak. What could be the problem?
A4: There are several potential reasons for weak or no inhibition:
-
Incorrect Inhibitor Concentration: Your inhibitor concentration may be too low. Prepare fresh dilutions and consider testing a wider and higher concentration range.
-
Inactive Inhibitor: Ensure the inhibitor has been stored correctly and has not degraded. Prepare a fresh stock solution.
-
Enzyme Activity Issues: The enzyme may be inactive or present at a very low concentration. Always run a positive control (enzyme without inhibitor) to ensure the enzyme is active.
-
Substrate Concentration: The substrate concentration can affect the apparent IC50 value. Ensure you are using a consistent and appropriate substrate concentration for your assay.
Q5: The results from my experiment are not reproducible. What are the common causes of variability?
A5: Lack of reproducibility can stem from several factors:
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Inconsistent Incubation Times: Ensure all samples are incubated for the same duration and at the same temperature.
-
Reagent Preparation: Prepare fresh reagents and ensure they are thoroughly mixed before use.
-
Plate Reader Settings: Use consistent settings on your plate reader for all measurements.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background signal in "no enzyme" control wells | Contamination of reagents with cholinesterase activity. | Use fresh, high-purity reagents. Prepare fresh buffers. |
| Spontaneous hydrolysis of the substrate. | Measure the rate of non-enzymatic hydrolysis and subtract it from all readings. | |
| Low signal in positive control (enzyme only) wells | Inactive enzyme. | Use a fresh enzyme stock. Ensure proper storage conditions for the enzyme. |
| Incorrect buffer pH or composition. | Prepare fresh buffer and verify the pH. | |
| IC50 value is significantly different from expected values | Incorrect inhibitor stock concentration. | Verify the concentration of your stock solution. |
| Different experimental conditions (e.g., substrate concentration, enzyme source). | Standardize your protocol and report all experimental conditions. | |
| Precipitation of the inhibitor in the well | Poor solubility of the inhibitor at the tested concentration. | Use a suitable solvent (e.g., DMSO) to dissolve the inhibitor and ensure the final solvent concentration is low and consistent across all wells. Perform a solubility test before the main experiment. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of various compounds against AChE and BChE, providing a reference for expected potency. Note that "this compound" is a placeholder; the data below are for illustrative purposes based on published inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Derivative 23 | AChE | - | [6] |
| BChE | Nanomolar range | [6] | |
| Uracil Derivative 4 | AChE | 0.088 | [7] |
| BChE | 0.137 | [7] | |
| Boldine | AChE | 372 | [8] |
| BChE | 321 | [8] | |
| 3c | huAChE | 4.27 | [9] |
| Pyr-1-SiPc | AChE | 4.26 | [10] |
| Pyr-2-SiPc | BChE | 6.46 | [10] |
Experimental Protocols
Protocol: Determination of IC50 for AChE/BChE Inhibition using the Ellman Method
This protocol is adapted from the widely used Ellman's method for measuring cholinesterase activity.[5]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
This compound inhibitor
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the inhibitor in phosphate buffer to create a range of concentrations to be tested.
-
Prepare a solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare a solution of the substrate (ATCI or BTCI, e.g., 10 mM) in deionized water.
-
Prepare a working solution of the enzyme in phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add 150 µL of phosphate buffer and 50 µL of DTNB solution.
-
Positive Control (No Inhibitor): Add 100 µL of phosphate buffer, 50 µL of DTNB solution, and 50 µL of the enzyme solution.
-
Inhibitor Wells: Add 50 µL of phosphate buffer, 50 µL of each inhibitor dilution, and 50 µL of the enzyme solution.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Visualizations
Caption: Experimental workflow for IC50 determination.
Caption: Cholinergic signaling pathway and inhibitor action.
Caption: Troubleshooting logic for weak or no inhibition.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Dual Cholinesterase Inhibitor "AChE/BChE-IN-4"
Disclaimer: Information on a specific compound designated "AChE/BChE-IN-4" is not publicly available. This technical support guide addresses common off-target effects and mitigation strategies for dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, using a representative hypothetical compound, "Dual-Inhibitor-X," for illustrative purposes. The principles and protocols described are broadly applicable to the preclinical evaluation of novel cholinesterase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of Dual-Inhibitor-X?
Dual-Inhibitor-X is designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE and BChE increases acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.[2][3]
Q2: What are potential off-target effects of dual AChE/BChE inhibitors like Dual-Inhibitor-X?
While designed for selectivity, small molecule inhibitors can interact with other proteins in the body, leading to off-target effects. For dual cholinesterase inhibitors, these can include interactions with:
-
Muscarinic and Nicotinic Acetylcholine Receptors (mAChRs and nAChRs): Direct modulation of these receptors can lead to a range of cholinergic side effects.
-
Other Esterases and Proteases: Due to structural similarities in active sites, inhibitors may bind to other serine hydrolases.
-
Ion Channels: Some inhibitors have been observed to interact with cardiac ion channels (e.g., hERG), which can pose a risk for cardiotoxicity.
-
Monoamine Oxidase (MAO): Some cholinesterase inhibitors have shown cross-reactivity with MAO-A or MAO-B, which could affect neurotransmitter metabolism.[4]
Q3: How can I determine if my experimental results are due to off-target effects?
Unexpected or inconsistent results may point towards off-target activity. Key indicators include:
-
Phenotypic effects that are inconsistent with known cholinergic signaling pathways.
-
Discrepancies between in vitro enzymatic inhibition and cellular or in vivo outcomes.
-
Toxicity observed at concentrations where the on-target inhibition should be well-tolerated.
A systematic approach to troubleshooting, including control experiments and off-target profiling, is recommended.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Phenotype
If you observe unexpected cytotoxicity or a cellular phenotype that is not readily explained by AChE/BChE inhibition, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected cellular effects.
Issue 2: Inconsistent In Vitro vs. In Vivo Efficacy
Discrepancies between potent in vitro inhibition and weak in vivo efficacy can arise from several factors unrelated to off-target effects, such as poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism). However, off-target binding can also contribute by sequestering the compound away from its intended targets.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Target Engagement Biomarkers: Measure AChE/BChE inhibition in vivo (e.g., in blood or brain tissue) to confirm the compound is reaching and engaging its targets.
-
Broad Off-Target Screening: A comprehensive screen can identify high-affinity off-targets that may act as a "sink" for the compound, reducing its free concentration available to inhibit AChE and BChE.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of "Dual-Inhibitor-X" against its primary targets and a selection of common off-targets.
| Target | IC50 (nM) | Assay Type | Notes |
| Human AChE | 15 | Enzymatic (Ellman) | On-Target |
| Human BChE | 35 | Enzymatic (Ellman) | On-Target |
| hERG Channel | 12,500 | Electrophysiology | >300-fold selectivity |
| Muscarinic M1 Receptor | 2,500 | Radioligand Binding | Potential for cholinergic side effects |
| Monoamine Oxidase A (MAO-A) | 8,000 | Enzymatic | Weak inhibition |
| Carboxylesterase 1 | >50,000 | Enzymatic | High selectivity |
Experimental Protocols
Protocol 1: In Vitro Off-Target Profiling
This protocol outlines a general approach for screening a compound against a panel of potential off-targets.
Objective: To identify unintended molecular targets of Dual-Inhibitor-X.
Methodology:
-
Target Selection: Choose a commercially available off-target screening panel (e.g., a safety panel that includes key receptors, ion channels, transporters, and enzymes). A common starting point is a panel of ~44 targets implicated in adverse drug reactions.
-
Primary Screen:
-
Perform single-concentration (e.g., 10 µM) binding or functional assays for all targets in the panel.
-
Calculate the percent inhibition or activation at this concentration.
-
-
Hit Confirmation:
-
For any target showing significant activity (e.g., >50% inhibition), perform a dose-response analysis to determine the IC50 or Ki value.
-
-
Data Analysis:
-
Compare the on-target potency (AChE/BChE IC50) with the off-target potencies. A selectivity window of at least 100-fold is generally desired.
-
Caption: Experimental workflow for off-target profiling.
Protocol 2: Mitigating Off-Target Effects via Medicinal Chemistry
Objective: To rationally design analogs of Dual-Inhibitor-X with improved selectivity.
Methodology:
-
Structure-Activity Relationship (SAR) Analysis:
-
Synthesize a small library of analogs with modifications to different parts of the Dual-Inhibitor-X scaffold.
-
Screen these analogs against both the on-targets (AChE/BChE) and the confirmed off-target(s).
-
-
Structure-Based Design (if structural data is available):
-
Use co-crystal structures or homology models of the on-targets and off-targets to guide modifications.
-
Design changes that disrupt binding to the off-target while maintaining or improving affinity for AChE and BChE. For example, introduce bulky groups that clash with the off-target's binding pocket but are accommodated by the on-targets.
-
-
Iterative Optimization:
-
Based on the SAR data, design and synthesize a new generation of analogs with enhanced selectivity.
-
Repeat the screening process until a candidate with the desired selectivity profile is identified.
-
Signaling Pathway Diagram
The following diagram illustrates the intended on-target pathway of Dual-Inhibitor-X and a hypothetical off-target interaction with a G-protein coupled receptor (GPCR).
Caption: On-target vs. off-target signaling pathways.
References
troubleshooting AChE/BChE-IN-4 inconsistent results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AChE/BChE-IN-4, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a multi-target-directed inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[2][3] By inhibiting AChE and BChE, this compound increases the concentration and duration of action of acetylcholine, leading to enhanced cholinergic neurotransmission.[4] Inhibitors of cholinesterases can be reversible or irreversible.[2]
Q2: What are the reported IC50 values for this compound?
The inhibitory potency of this compound is summarized in the table below.
| Enzyme | IC50 Value (µM) |
| Acetylcholinesterase (AChE) | 2.08[1] |
| Butyrylcholinesterase (BChE) | 7.41[1] |
Q3: How should I store and handle this compound?
For optimal stability, it is recommended to store the stock solution of this compound at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition observed | Improper inhibitor preparation: Incorrect dilution or degradation of the inhibitor. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Verify the final concentration of the inhibitor in the assay. |
| Enzyme degradation: Loss of enzyme activity due to improper storage or handling. | Ensure the enzyme is stored at the recommended temperature (-20°C for long-term stability) and handled on ice.[5] For dilute enzyme solutions, adding BSA (1 mg/mL) can help stabilize the enzyme.[5] | |
| Incorrect assay conditions: Suboptimal pH, temperature, or substrate concentration. | The optimal pH for AChE activity is around 7.6-8.0.[5][6] Ensure the assay buffer is at the correct pH and the incubation temperature is maintained as per the protocol. Verify the substrate concentration is appropriate for the enzyme and inhibitor being tested. | |
| Precipitation of the inhibitor: The inhibitor may not be fully soluble in the assay buffer. | This compound is often prepared in DMSO.[7] Ensure the final concentration of DMSO in the assay is low (typically <1-2%) to avoid enzyme inhibition or compound precipitation. Visually inspect for any precipitate after adding the inhibitor to the assay buffer. | |
| High background signal | Spontaneous substrate hydrolysis: The substrate (e.g., acetylthiocholine) may hydrolyze spontaneously in the absence of the enzyme. | Run a blank control containing the substrate and all other assay components except the enzyme.[7] Subtract the rate of spontaneous hydrolysis from all measurements. |
| Interference from test compound: The inhibitor itself may absorb light at the detection wavelength (e.g., 412 nm in Ellman's assay). | Run a control containing the inhibitor and all other assay components except the enzyme to check for any absorbance interference. | |
| Variability between replicates | Pipetting errors: Inaccurate or inconsistent pipetting of small volumes. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting variations. |
| Temperature fluctuations: Inconsistent temperature across the microplate. | Ensure the microplate is incubated at a constant and uniform temperature.[8] Pre-warm all reagents to the assay temperature.[8] | |
| Well-to-well variations: Differences in the optical properties of the microplate wells. | Use high-quality microplates and ensure they are clean and free of scratches. |
Experimental Protocols
In Vitro AChE/BChE Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric method for measuring cholinesterase activity and inhibition.[6][7]
Materials:
-
AChE from Electrophorus electricus (electric eel) or human recombinant AChE
-
BChE from equine serum or human serum
-
This compound
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare working solutions of the enzyme (e.g., 0.1 U/mL), substrate (e.g., 10 mM ATCI or BTCI), and DTNB (e.g., 10 mM) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of the inhibitor solution (or buffer for control)
-
20 µL of the enzyme solution
-
-
Incubate the plate at 25°C or 37°C for 5-15 minutes.[7]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of this compound action in the synaptic cleft.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 3.8. AChE and BChE Inhibition Assay [bio-protocol.org]
- 7. 3.2. AChE/BChE Activity Assay [bio-protocol.org]
- 8. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
improving AChE/BChE-IN-4 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of AChE/BChE-IN-4 in solution for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). Ensure you use a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility and stability of the compound.
Q2: How should I store the stock solution of this compound?
A2: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, store the DMSO stock solution at -80°C, which should maintain stability for up to 6 months. For short-term storage, -20°C is suitable for up to one month.
Q3: Can I prepare an aqueous stock solution of this compound?
A3: It is not recommended to prepare a stock solution of this compound in an aqueous buffer. Many cholinesterase inhibitors, particularly those containing ester or carbamate functional groups, are susceptible to hydrolysis in aqueous environments. Preparing the stock solution in DMSO minimizes this degradation.
Q4: What is the optimal pH for my experimental buffer when using this compound?
A4: While the optimal pH is experiment-dependent, it is crucial to be aware that the stability of many cholinesterase inhibitors is pH-sensitive. Hydrolysis of ester or carbamate linkages is often accelerated at alkaline pH. Therefore, it is advisable to use a buffer in the neutral to slightly acidic range (pH 6.0-7.4) if compatible with your assay.
Q5: How can I minimize the precipitation of this compound when diluting the DMSO stock into my aqueous assay buffer?
A5: To minimize precipitation, it is recommended to perform a serial dilution of the DMSO stock solution into the aqueous buffer. This gradual decrease in DMSO concentration helps to prevent the compound from crashing out of solution. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on enzyme activity.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
High variability in the half-maximal inhibitory concentration (IC50) values across experiments is a common issue that can often be attributed to the instability of the inhibitor in the assay solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound in aqueous buffer | 1. Prepare fresh dilutions of the inhibitor from the DMSO stock immediately before each experiment.2. Minimize the pre-incubation time of the inhibitor in the aqueous buffer before starting the enzymatic reaction.3. Consider performing the assay at a lower temperature (e.g., room temperature instead of 37°C) to slow down potential hydrolysis. | Reduced variability in IC50 values and more consistent dose-response curves. |
| pH-dependent hydrolysis | 1. Evaluate the stability of the inhibitor in your assay buffer at different pH values.2. If possible, adjust the assay buffer to a more neutral or slightly acidic pH (6.0-7.4) where the inhibitor may be more stable. | Identification of an optimal pH range that enhances inhibitor stability and improves reproducibility. |
| Adsorption to plasticware | 1. Use low-adhesion microplates and pipette tips.2. Include a non-ionic surfactant (e.g., 0.01% Triton X-100) in the assay buffer to prevent non-specific binding. | Increased effective concentration of the inhibitor in solution, leading to more accurate and consistent results. |
Issue 2: Poor Solubility in Aqueous Assay Buffer
Precipitation of the inhibitor upon dilution from the DMSO stock can lead to inaccurate concentration calculations and unreliable results.
| Solubility Data Summary | |
| Solvent | Solubility |
| DMSO | ≥ 125 mg/mL |
| Aqueous Buffer | Low (prone to precipitation) |
| Potential Cause | Troubleshooting Step | Expected Outcome |
| "Salting out" effect | 1. Perform serial dilutions of the DMSO stock into the aqueous buffer rather than a single large dilution step.2. Ensure the final DMSO concentration is kept as low as possible while maintaining solubility. | Improved solubility and a clear working solution without visible precipitate. |
| Compound aggregation | 1. Briefly sonicate the final diluted solution before use.2. Include a small percentage of a co-solvent like ethanol (if compatible with the assay) in the final dilution step. | Disruption of aggregates, leading to a more homogenous solution and more reliable assay performance. |
Experimental Protocols
Protocol for Preparing Working Solutions of this compound
-
Prepare Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Prepare Intermediate Dilutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM DMSO stock solution.
-
Perform a serial dilution in DMSO to create a range of intermediate stock concentrations.
-
-
Prepare Final Working Solutions:
-
Directly before use in the assay, dilute the intermediate DMSO solutions into the final aqueous assay buffer.
-
Ensure the final DMSO concentration in the assay does not exceed 0.5%. For example, add 1 µL of a 100X intermediate stock to 99 µL of assay buffer.
-
Mix gently by pipetting.
-
General Protocol for AChE/BChE Inhibition Assay (Ellman's Method)
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 7.4.
-
Substrate Solution: Acetylthiocholine (ATC) for AChE or Butyrylthiocholine (BTC) for BChE in assay buffer.
-
Ellman's Reagent (DTNB): 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.
-
Enzyme Solution: AChE or BChE in assay buffer.
-
Inhibitor Solutions: Prepare a dilution series of this compound in assay buffer as described in the protocol above.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the inhibitor solution (or buffer for control wells) to each well.
-
Add 50 µL of the enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
AChE/BChE-IN-4 interference with assay reagents
This technical support center provides troubleshooting guidance for researchers using AChE/BChE-IN-4 in acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) assays. The following questions and answers address potential interference of the inhibitor with commonly used assay reagents.
Frequently Asked Questions (FAQs)
Q1: My positive control inhibitor works, but when I use this compound, I see inconsistent or unexpected results. What could be the cause?
A1: Inconsistent results with a new inhibitor like this compound can stem from several sources of interference with the assay itself, rather than solely its interaction with the enzyme. It is crucial to perform control experiments to rule out these interferences. Potential issues include:
-
Direct Reaction with DTNB (Ellman's Reagent): The inhibitor might directly react with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), causing a color change independent of the enzymatic reaction.[1]
-
Inhibitor Absorbance: this compound may absorb light at or near the 412 nm wavelength used to measure the product of the Ellman's reaction, leading to artificially high absorbance readings.[2][3][4]
-
Instability of the Inhibitor: The inhibitor may be unstable in the assay buffer, leading to a loss of inhibitory activity over the course of the experiment.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) might inhibit the enzyme at the concentrations used in the assay.[5]
Q2: How can I test if this compound is directly reacting with DTNB?
A2: You can test for direct reactivity with DTNB by running a control experiment that omits the enzyme.
Experimental Protocol: Testing for Direct DTNB Reaction
-
Prepare your assay buffer and DTNB solution as you would for the standard assay.
-
In a microplate well, add the assay buffer, DTNB, and this compound at the highest concentration you plan to use in your experiment.
-
Crucially, do not add the AChE or BChE enzyme.
-
Incubate the plate under the same conditions as your enzymatic assay.
-
Measure the absorbance at 412 nm at regular intervals.
If you observe an increase in absorbance over time, it indicates a direct reaction between your inhibitor and DTNB.
Q3: What should I do if my inhibitor, this compound, absorbs light at 412 nm?
A3: If your inhibitor has intrinsic absorbance at 412 nm, you will need to correct for this in your calculations.
Experimental Protocol: Correcting for Inhibitor Absorbance
-
For every concentration of this compound that you test in your inhibition assay, prepare a parallel control well.
-
This control well should contain the assay buffer and the corresponding concentration of the inhibitor, but no enzyme or DTNB .
-
Measure the absorbance of these control wells at 412 nm.
-
Subtract the absorbance value of the inhibitor-only control from the absorbance value of your corresponding experimental well (containing enzyme, substrate, DTNB, and inhibitor). This corrected value will represent the true enzymatic activity.
Q4: I suspect my inhibitor is unstable in the assay buffer. How can I check this?
A4: To test for inhibitor stability, you can pre-incubate the inhibitor in the assay buffer for varying amounts of time before initiating the enzymatic reaction.
Experimental Protocol: Inhibitor Stability Test
-
Prepare several sets of tubes, each containing this compound at a concentration known to produce significant inhibition (e.g., its approximate IC50).
-
Pre-incubate these tubes for different durations (e.g., 0, 15, 30, 60, and 120 minutes) at the assay temperature.
-
After each pre-incubation period, add the enzyme and proceed with the standard assay protocol (adding the substrate and DTNB).
-
Compare the percentage of inhibition for each pre-incubation time.
A significant decrease in inhibition with longer pre-incubation times suggests that your inhibitor is degrading in the assay buffer.
Troubleshooting Summary
The following table summarizes the potential interferences and the recommended control experiments.
| Potential Issue | Symptom | Control Experiment | Corrective Action |
| Direct Reaction with DTNB | Increasing absorbance in the absence of enzyme. | Mix inhibitor and DTNB without the enzyme. | If a reaction occurs, consider alternative assay methods not reliant on DTNB.[6][7] |
| Inhibitor Absorbance at 412 nm | High background absorbance that increases with inhibitor concentration. | Measure the absorbance of the inhibitor in the assay buffer at 412 nm. | Subtract the inhibitor's absorbance from the total absorbance in your experimental wells. |
| Inhibitor Instability | Decreasing inhibition over time. | Pre-incubate the inhibitor in assay buffer for varying durations before adding the enzyme. | If unstable, prepare fresh inhibitor solutions immediately before use and minimize pre-incubation times. |
| Solvent Interference | Lower than expected enzyme activity in all wells containing the inhibitor's solvent. | Run a control with the highest concentration of the solvent (e.g., DMSO) used in the assay, but without the inhibitor. | Ensure the final solvent concentration is low (typically <1%) and consistent across all wells.[5] |
Visualizing the Troubleshooting Process
The following workflow can help guide your troubleshooting experiments when investigating unexpected results with this compound.
Caption: Troubleshooting workflow for this compound assay interference.
The Ellman's Assay and Potential Interference
The Ellman's assay is a common method for measuring cholinesterase activity.[2][4][7] The diagram below illustrates the reaction and where this compound might interfere.
Caption: Ellman's assay reaction pathway and points of potential interference.
References
- 1. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. attogene.com [attogene.com]
- 4. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 5. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in AChE/BChE-IN-4 experimental setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AChE/BChE-IN-4 and related compounds in their experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It belongs to a class of carbamate inhibitors. Research has identified a series of such compounds, with "this compound" likely referring to the compound designated as BMC-3 in the original research publication. This compound has been shown to be a potent inhibitor of both enzymes and possesses the potential to cross the blood-brain barrier.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store the compound at -20°C. For short-term use, it can be kept at room temperature. Always refer to the manufacturer's specific instructions for the lot you are using.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in the appropriate aqueous buffer for your experiment. It is important to note that high concentrations of DMSO can affect enzyme activity, so the final concentration of DMSO in the assay should be kept low (typically below 1%).
Q4: What is the mechanism of action for carbamate inhibitors like this compound?
Carbamate inhibitors act by carbamylating a serine residue in the active site of the cholinesterase enzyme. This forms a covalent bond that is more stable than the acetylated enzyme intermediate formed with acetylcholine, thus rendering the enzyme inactive for a longer period. This type of inhibition is often referred to as "pseudo-irreversible."[4][5]
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental setup for AChE/BChE inhibition assays using inhibitors like this compound. The primary method discussed is the Ellman's assay, a widely used colorimetric method for measuring cholinesterase activity.
Problem 1: High Background Absorbance in Ellman's Assay
Possible Causes:
-
Spontaneous hydrolysis of the substrate: The substrate, acetylthiocholine (ATCh) or butyrylthiocholine (BTCh), can hydrolyze spontaneously in aqueous solutions, leading to the production of thiocholine and a subsequent reaction with DTNB, causing a high background reading.
-
Reaction of the inhibitor with DTNB: Some compounds, particularly those containing thiol groups, can directly react with DTNB (Ellman's reagent), producing a yellow color and leading to a false-positive signal.
-
Contaminated reagents: Buffers or other reagents may be contaminated with substances that react with DTNB.
Solutions:
-
Run a "no enzyme" control: This control should contain all reaction components except the enzyme. The absorbance of this well should be subtracted from all other readings.
-
Run an "inhibitor only" control: To check for direct reaction between your inhibitor and DTNB, prepare a well with buffer, DTNB, and your inhibitor at the highest concentration used in the assay (without the enzyme and substrate). If this well shows a significant color change, you may need to use an alternative assay method or correct for this background absorbance.
-
Prepare fresh reagents: Always use freshly prepared buffers and substrate solutions to minimize the chances of contamination and spontaneous hydrolysis.
-
Optimize DTNB concentration: While a high concentration of DTNB is often used to ensure it is not rate-limiting, excessively high concentrations can sometimes lead to higher background. Consider testing a lower concentration of DTNB.
Problem 2: Inconsistent or Unstable Absorbance Readings
Possible Causes:
-
Temperature fluctuations: Enzyme kinetics are highly sensitive to temperature. Inconsistent temperatures across the plate or during the assay can lead to variable reaction rates.
-
Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitor can lead to significant variations in results.
-
Incomplete mixing: If the reagents are not mixed thoroughly upon addition, the reaction may not start uniformly in all wells.
-
Precipitation of the inhibitor: The inhibitor may not be fully soluble in the final assay buffer, leading to inconsistent concentrations in the wells.
Solutions:
-
Use a temperature-controlled plate reader: Ensure the plate reader is set to the desired and constant temperature throughout the assay.
-
Calibrate pipettes: Regularly calibrate your pipettes to ensure accuracy. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well to avoid splashing and ensure proper mixing.
-
Mix the plate gently: After adding each component, gently tap the plate or use an orbital shaker to ensure thorough mixing.
-
Check inhibitor solubility: Visually inspect the wells after adding the inhibitor to ensure there is no precipitation. If solubility is an issue, you may need to adjust the final DMSO concentration (while keeping it low) or try a different solvent for the stock solution.
Problem 3: Low or No Enzyme Activity
Possible Causes:
-
Inactive enzyme: The enzyme may have lost its activity due to improper storage or handling.
-
Incorrect buffer pH: Cholinesterases have an optimal pH range for activity. A buffer with a pH outside this range will result in lower activity. The optimal pH is generally around 8.0.[6]
-
Presence of interfering substances: Components in your sample or buffer may be inhibiting the enzyme.
Solutions:
-
Check enzyme activity with a known inhibitor: Use a well-characterized cholinesterase inhibitor as a positive control to confirm that the assay is working correctly.
-
Verify buffer pH: Measure the pH of your final assay buffer to ensure it is within the optimal range.
-
Dialyze or purify your sample: If you suspect your sample contains interfering substances, consider purifying it before the assay.
Problem 4: Variability in IC50 Values
Possible Causes:
-
Different enzyme sources: IC50 values can vary depending on the source of the enzyme (e.g., human recombinant vs. electric eel).[7]
-
Assay conditions: Variations in substrate concentration, incubation time, and temperature can all affect the calculated IC50 value.
-
Inhibitor stability: Carbamate inhibitors can be unstable in aqueous solutions, and their degradation over the course of the experiment can lead to variability in results.[4][5][8]
Solutions:
-
Be consistent with enzyme source: Always use the same source and lot of enzyme for comparable experiments.
-
Standardize assay conditions: Maintain consistent experimental parameters across all assays.
-
Prepare inhibitor solutions fresh: To minimize the impact of inhibitor instability, prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment.
Quantitative Data Summary
The following tables summarize the inhibitory potency (IC50 values) of this compound (BMC-3) and a related compound from the same series, as reported in the literature.
Table 1: Inhibitory Activity of this compound (BMC-3) [1][2][3]
| Enzyme Source | IC50 (AChE) | IC50 (BChE) |
| Electric Eel AChE (eeAChE) & Equine Serum BChE (eqBChE) | 792 nM | 2.2 nM |
Table 2: Inhibitory Activity of a Related Compound (BMC-16) [1][2]
| Enzyme Source | IC50 (AChE) | IC50 (BChE) |
| Electric Eel AChE (eeAChE) & Equine Serum BChE (eqBChE) | 266 nM | 10.6 nM |
Experimental Protocols
Detailed Protocol: Ellman's Assay for AChE/BChE Inhibition
This protocol is a generalized procedure based on common practices for measuring cholinesterase inhibition.[6][9] Researchers should optimize concentrations and incubation times for their specific experimental conditions.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
This compound (or other inhibitor)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a solution of the enzyme (AChE or BChE) in the assay buffer to the desired concentration.
-
Prepare a solution of the substrate (ATCI or BTCI) in the assay buffer.
-
Prepare a solution of DTNB in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank (no enzyme, no inhibitor): Add buffer, substrate, and DTNB.
-
Control (enzyme, no inhibitor): Add buffer, enzyme solution, and DTNB.
-
Inhibitor wells: Add buffer, enzyme solution, DTNB, and the desired concentration of the inhibitor.
-
Inhibitor control (no enzyme): Add buffer, the highest concentration of inhibitor, and DTNB to check for direct reaction.
-
-
Incubation:
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the inhibitor solution (or buffer for the control well).
-
Add 20 µL of the enzyme solution.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set time (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
Cholinergic Signaling Pathway
Caption: Cholinergic signaling at the synapse and points of inhibition.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for determining the IC50 of an AChE/BChE inhibitor.
References
- 1. Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. ... - ChEMBL [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3.2. AChE/BChE Activity Assay [bio-protocol.org]
- 7. novateinbio.com [novateinbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
AChE/BChE-IN-4 protocol refinement for specific cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, AChE/BChE-IN-4. The information is designed to assist researchers, scientists, and drug development professionals in refining protocols for specific cell lines and overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, it prevents the breakdown of the neurotransmitter acetylcholine (ACh), leading to an increase in its concentration and duration of action at cholinergic synapses.[1][2] This modulation of cholinergic signaling can impact various cellular processes, including proliferation, differentiation, and apoptosis, depending on the cell type and the specific signaling pathways involved.
Q2: In which cell lines is this compound expected to be active?
A2: As a cholinesterase inhibitor, this compound is most likely to have a pronounced effect on cell lines that either express cholinesterases or are responsive to cholinergic stimulation. This includes, but is not limited to:
-
Neuronal cell lines: Such as SH-SY5Y (neuroblastoma), PC12 (pheochromocytoma), and primary neuronal cultures, due to the integral role of acetylcholine in neurotransmission.[3]
-
Glial cell lines: Including primary astrocyte cultures, as cholinesterases have been implicated in neuroinflammation and glial cell function.[4]
-
Cancer cell lines: Various cancer cell lines, such as those from breast, colon, and lung cancers, have been shown to express cholinesterases, which may be involved in tumor progression.[5]
-
Immune cell lines: T-lymphocytes, B-lymphocytes, and macrophages also express AChE, which plays a role in the "cholinergic anti-inflammatory pathway".[6]
It is crucial to empirically determine the expression and activity of AChE and BChE in your specific cell line of interest before initiating experiments.
Q3: What is the recommended starting concentration for this compound in cell culture?
A3: The optimal concentration of this compound will be cell-line dependent and should be determined empirically. A common starting point for a new inhibitor is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for both AChE and BChE activity in your target cells. Based on literature for similar compounds, a starting range of 1 µM to 50 µM can be considered.[3][7] A cytotoxicity assay, such as the MTT assay, should always be performed in parallel to ensure that the observed effects are not due to cell death.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on the cell line. | 1. Low or absent expression of AChE/BChE in the target cell line.2. The inhibitor concentration is too low.3. The incubation time is insufficient.4. The compound has degraded. | 1. Verify AChE and BChE expression and activity in your cell line using Western blot, qPCR, or an enzyme activity assay (see Ellman's Assay protocol below).2. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.4. Ensure proper storage of the compound as per the manufacturer's instructions and prepare fresh solutions for each experiment. |
| High levels of cell death observed after treatment. | 1. The inhibitor concentration is too high, leading to cytotoxicity.2. Off-target effects of the compound.3. The solvent (e.g., DMSO) concentration is toxic to the cells. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range and use concentrations well below this for your experiments.2. If cytotoxicity persists at effective inhibitory concentrations, consider investigating potential off-target interactions.3. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% for DMSO). Include a solvent-only control in all experiments. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell passage number, confluency).2. Inconsistent preparation of the inhibitor solution.3. Pipetting errors. | 1. Standardize cell culture procedures. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment.2. Prepare fresh inhibitor solutions for each experiment from a validated stock.3. Use calibrated pipettes and ensure proper mixing of solutions. |
| Precipitation of the compound in the culture medium. | 1. The compound has low solubility in aqueous solutions.2. The concentration of the inhibitor exceeds its solubility limit. | 1. Check the solubility information for this compound. If necessary, use a different solvent or a solubilizing agent that is compatible with your cell line.2. Prepare a more concentrated stock solution and dilute it further in the culture medium to avoid precipitation. |
Experimental Protocols
Protocol 1: Determination of AChE/BChE Activity using Ellman's Assay
This colorimetric assay is a standard method for measuring cholinesterase activity.[8]
Materials:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE
-
Phosphate buffer (pH 8.0)
-
Cell lysate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a cell lysate from your treated and untreated cells.
-
In a 96-well plate, add 25 µL of cell lysate to each well.
-
Add 125 µL of 3 mM DTNB in phosphate buffer to each well.
-
Add 50 µL of phosphate buffer to each well.
-
Incubate the plate at room temperature for 5 minutes.
-
To initiate the reaction, add 25 µL of 15 mM ATCI (for AChE) or BTCI (for BChE) to each well.
-
Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute). The activity is proportional to this rate.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This assay measures cell viability based on the metabolic activity of the cells.[3]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
DMSO
-
96-well plate with cultured cells
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Caption: Cholinergic signaling pathway modulation by this compound.
Caption: Experimental workflow for this compound cell line studies.
References
- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing AChE/BChE-IN-4 Cytotoxicity in Primary Neurons
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting cytotoxicity observed with the dual-cholinesterase inhibitor, AChE/BChE-IN-4, in primary neuronal cultures. The following sections detail potential causes of toxicity and provide actionable protocols to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cholinesterase inhibitors like this compound might induce cytotoxicity in primary neurons?
A1: Cytotoxicity from cholinesterase inhibitors is often multifactorial. The primary mechanisms include:
-
Cholinergic Hyperactivation: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the compound increases the concentration and duration of acetylcholine (ACh) in the synaptic cleft.[1][2][3][4] This can lead to overstimulation of nicotinic and muscarinic ACh receptors, resulting in excitotoxicity, ionic imbalance, and eventual cell death.
-
Mitochondrial Dysfunction: A hallmark of neurotoxicity, disruption of active mitochondria can include changes in membrane potential and an increase in reactive oxygen species (ROS), pushing the cell towards apoptosis.[5]
-
Induction of Apoptosis: Cholinesterase inhibitors can trigger programmed cell death.[6] Increased AChE expression itself has been observed in apoptotic cells, suggesting a complex role for the enzyme in cell death pathways.[7]
-
Oxidative Stress: Neurons are particularly vulnerable to oxidative stress due to their high metabolic rate.[8][9] An imbalance between the formation and detoxification of ROS can lead to damage of lipids, proteins, and nucleic acids, contributing to neurodegeneration.[8][10][11]
Q2: How can I differentiate between on-target (cholinergic) toxicity and potential off-target effects of this compound?
A2: A co-treatment experiment with specific cholinergic receptor antagonists is the most direct method. If the cytotoxicity is mediated by cholinergic receptor overstimulation, blocking these receptors should rescue the neurons. Below is a hypothetical dataset illustrating this approach.
| Treatment Group | Neuronal Viability (% of Control) | Interpretation |
| Vehicle Control | 100% | Baseline viability |
| This compound (10 µM) | 45% | Significant cytotoxicity observed |
| This compound + Atropine (1 µM, Muscarinic Antagonist) | 75% | Partial rescue suggests muscarinic receptor involvement |
| This compound + Mecamylamine (10 µM, Nicotinic Antagonist) | 80% | Partial rescue suggests nicotinic receptor involvement |
| This compound + Atropine + Mecamylamine | 95% | Full rescue indicates toxicity is primarily on-target |
This table presents hypothetical data for illustrative purposes.
Q3: My primary neurons are dying even at low concentrations of this compound. What are some common cell culture pitfalls that could exacerbate cytotoxicity?
A3: Primary neurons are sensitive, and suboptimal culture conditions can increase their vulnerability to chemical insults.[12] Key factors to check include:
-
Coating Substrate: Neurons require an adhesion substrate like Poly-D-Lysine (PDL). Inadequate or degraded coating can cause cells to clump and die.[13]
-
Seeding Density: Both excessively high and low plating densities can be detrimental. A general guideline is 1,000–5,000 cells per mm².[14]
-
Media and Supplements: Neurons should be cultured in a serum-free medium like Neurobasal supplemented with B-27. Ensure supplements are fresh and have not been improperly stored.[13][15] Glutamate in the initial plating media can aid growth but can become cytotoxic over time.[14]
Troubleshooting Guides
Issue 1: Significant Neuronal Death Observed After Treatment
If you observe widespread cell death, use the following workflow to diagnose the potential cause.
Caption: Workflow for troubleshooting high neuronal death.
Issue 2: Sub-lethal Cytotoxicity (e.g., Neurite Retraction, Blebbing)
If neurons appear stressed but are not immediately dying, underlying cellular processes may be compromised.
Caption: Workflow for investigating sub-lethal cytotoxicity.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the mitochondrial activity of viable cells.[16]
-
Cell Culture: Plate primary neurons in a 96-well plate at a suitable density and culture for at least 7 days to allow for maturation.
-
Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound (and vehicle control). Incubate for the desired time period (e.g., 24-48 hours).
-
MTT Reagent: Add 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Protocol 2: Apoptosis Detection using Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases central to the apoptotic process.
-
Cell Culture and Treatment: Plate and treat cells in a white-walled 96-well plate as described in Protocol 1.
-
Reagent Preparation: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Protocol 3: Oxidative Stress Quantification using DCFDA
This assay uses 2',7'–dichlorofluorescin diacetate (DCFDA) to measure hydroxyl, peroxyl, and other reactive oxygen species (ROS).
-
Cell Culture and Treatment: Plate and treat cells in a black-walled, clear-bottom 96-well plate.
-
Loading: Remove the treatment medium and wash cells once with warm PBS. Add 10 µM DCFDA in PBS to each well.
-
Incubation: Incubate for 45 minutes at 37°C in the dark.
-
Wash: Remove the DCFDA solution and wash the cells again with PBS.
-
Measurement: Immediately measure fluorescence using a microplate reader with excitation at 485 nm and emission at 535 nm.
Potential Signaling Pathways in this compound Cytotoxicity
The following diagram illustrates the potential molecular pathways leading to neuronal cell death following treatment with a cholinesterase inhibitor.
References
- 1. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 5. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Acetylcholinesterase Involvement in Apoptosis [frontiersin.org]
- 8. Reactive Oxygen Species: Angels and Demons in the Life of a Neuron [mdpi.com]
- 9. Frontiers | Selective neuronal vulnerability to oxidative stress in the brain [frontiersin.org]
- 10. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. biocompare.com [biocompare.com]
- 13. dendrotek.ca [dendrotek.ca]
- 14. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 15. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - IT [thermofisher.com]
- 16. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of AChE/BChE-IN-4 and Donepezil as Cholinesterase Inhibitors
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) remains a cornerstone of symptomatic treatment. This guide provides a detailed comparison of the investigational compound AChE/BChE-IN-4 and the established drug Donepezil, focusing on their inhibitory efficacy against both AChE and BChE. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: A Tale of Two Inhibitors
Donepezil is a well-characterized, reversible, and highly selective inhibitor of acetylcholinesterase (AChE).[1] Its primary therapeutic effect in Alzheimer's disease is attributed to the enhancement of cholinergic neurotransmission by preventing the breakdown of the neurotransmitter acetylcholine.[1] By increasing the levels of acetylcholine in the synaptic cleft, donepezil helps to ameliorate the cognitive and behavioral symptoms associated with the disease.
In contrast, this compound is described as a dual inhibitor, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This dual inhibition is a subject of ongoing research, with the hypothesis that inhibiting both enzymes may offer a broader therapeutic window, as BChE also plays a role in acetylcholine hydrolysis, particularly as Alzheimer's disease progresses.
Quantitative Efficacy: A Head-to-Head Comparison
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the available IC50 values for this compound and Donepezil against both AChE and BChE.
| Compound | Target Enzyme | IC50 Value |
| This compound | Acetylcholinesterase (AChE) | 2.08 µM |
| Butyrylcholinesterase (BChE) | 7.41 µM | |
| Donepezil | Acetylcholinesterase (AChE) | 8.12 nM (bovine), 11.6 nM (human) |
| Butyrylcholinesterase (BChE) | 3.3 µM | |
| Donepezil | Acetylcholinesterase (AChE) | ~3.4 µM (1.30 µg/mL) |
| Butyrylcholinesterase (BChE) | ~2.7 µM (1.05 µg/mL) |
Note: The IC50 values for Donepezil are presented from multiple sources to provide a comprehensive view of its inhibitory profile. The values in µg/mL have been converted to µM for consistency, assuming a molecular weight of approximately 379.49 g/mol for Donepezil.
From the data, it is evident that Donepezil is a significantly more potent inhibitor of AChE, with IC50 values in the nanomolar range, indicating a very high affinity for its primary target. This compound, while demonstrating inhibitory activity against both enzymes, has IC50 values in the micromolar range, suggesting a lower potency compared to Donepezil for AChE. Notably, the dual nature of this compound is reflected in its comparable inhibitory concentrations for both AChE and BChE.
Experimental Protocols: The Ellman's Assay
The determination of AChE and BChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman and colleagues.[2][3][4][5][6] This assay is a reliable and widely accepted standard in the field.
Principle: The assay measures the activity of cholinesterases by monitoring the production of thiocholine. The enzyme hydrolyzes a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, also known as Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance of light at a specific wavelength (typically around 412 nm). The rate of color change is directly proportional to the enzyme activity. In the presence of an inhibitor, the rate of this reaction decreases.
General Procedure:
-
Preparation of Reagents: All solutions, including the buffer (typically phosphate buffer at a physiological pH), DTNB, the substrate (acetylthiocholine or butyrylthiocholine), and the inhibitor solutions (of varying concentrations) are prepared.
-
Enzyme and Inhibitor Incubation: A solution of the enzyme (AChE or BChE) is pre-incubated with various concentrations of the inhibitor compound for a specific period to allow for binding.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate and DTNB to the enzyme-inhibitor mixture.
-
Spectrophotometric Measurement: The change in absorbance over time is monitored using a spectrophotometer.
-
Calculation of Inhibition: The percentage of inhibition for each inhibitor concentration is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited control reaction.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
dot
Caption: Workflow for determining cholinesterase inhibition using the Ellman's assay.
Signaling Pathway of Cholinesterase Inhibition
The fundamental mechanism of action for both this compound and Donepezil revolves around the modulation of the cholinergic signaling pathway. By inhibiting the enzymes responsible for acetylcholine breakdown, these compounds lead to an accumulation of acetylcholine in the synapse, thereby enhancing the stimulation of postsynaptic cholinergic receptors.
dot
Caption: Cholinergic signaling pathway and the site of action for cholinesterase inhibitors.
Conclusion
This comparative guide highlights the distinct inhibitory profiles of this compound and Donepezil. Donepezil demonstrates high potency and selectivity for AChE, consistent with its established role as a first-line treatment for Alzheimer's disease. This compound presents a dual inhibitory mechanism, targeting both AChE and BChE with micromolar efficacy. While less potent than Donepezil in inhibiting AChE, its broader spectrum of activity may warrant further investigation for potential therapeutic benefits in the complex pathology of neurodegenerative diseases. The choice between a selective and a dual inhibitor will ultimately depend on the specific therapeutic strategy and the evolving understanding of the roles of both AChE and BChE in disease progression. Further preclinical and clinical studies are necessary to fully elucidate the comparative efficacy and therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AChE/BChE-IN-4 and Other Dual Cholinesterase Inhibitors
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—remains a cornerstone of symptomatic treatment. Dual inhibitors, which target both enzymes, are of significant interest as the role of BChE becomes more prominent in the later stages of Alzheimer's. This guide provides a comparative overview of AChE/BChE-IN-4, a notable dual inhibitor, against other established and emerging compounds in this class.
Inhibitory Potency: A Quantitative Comparison
The efficacy of cholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for this compound and other well-known cholinesterase inhibitors. It is important to note that these values are compiled from various studies and direct comparisons may be influenced by differing experimental conditions.
| Inhibitor | AChE IC50 | BChE IC50 | Selectivity (BChE/AChE) |
| This compound | 2.08 µM[1] | 7.41 µM[1] | 3.56 |
| AChE/BChE-IN-5 | 46.9 nM[2] | 3.5 nM[2] | 0.07 |
| Donepezil | 6.7 nM[3], 11.6 nM (human)[4] | 7,400 nM[5], 3.3 µM[6] | ~1104[5], ~284[6] |
| Rivastigmine | 4.3 nM - 4.76 µM[7], 4.15 µM[8] | 16 nM - 238 nM[7], 37 nM[8], 31 nM[5] | ~0.009 (calculated from[8]), ~0.007 (calculated from[5]) |
| Galantamine | 800 nM (human)[9] | 19,270 nM[9] | ~24 |
| Huperzine A | 82 nM[10][11] | Less active against BChE[12] | - |
Note: IC50 values can vary significantly based on the enzyme source (e.g., human, electric eel, equine), substrate, and other assay conditions. The selectivity index is calculated as the ratio of BChE IC50 to AChE IC50. A value less than 1 indicates a preference for BChE inhibition, while a value greater than 1 indicates a preference for AChE inhibition.
Signaling Pathway of Cholinergic Neurotransmission and Inhibition
Dual inhibitors like this compound act within the cholinergic synapse to increase the availability of the neurotransmitter acetylcholine (ACh). The following diagram illustrates the fundamental mechanism of action.
Caption: Cholinergic neurotransmission and the action of dual cholinesterase inhibitors.
Experimental Protocols: The Ellman's Assay
The most widely adopted method for determining AChE and BChE inhibitory activity is the spectrophotometric method developed by Ellman and colleagues.[13][14] This assay provides a quantitative measure of enzyme activity by monitoring the production of a colored compound.
Principle of the Ellman's Assay
The assay relies on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective cholinesterase. This enzymatic reaction produces thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is measured spectrophotometrically at a wavelength of 412 nm and is directly proportional to the cholinesterase activity.[13][14]
Generalized Experimental Workflow
The following diagram outlines the typical steps involved in performing an in vitro cholinesterase inhibition assay using the Ellman's method.
Caption: Generalized workflow for determining cholinesterase inhibition using the Ellman's assay.
Key Experimental Parameters
For accurate and reproducible results, the following parameters are critical and should be clearly reported in any study:
-
Enzyme Source: The species and tissue from which the enzyme is derived (e.g., human recombinant, electric eel, equine serum) can significantly impact inhibitor potency.
-
Substrate and Concentration: Acetylthiocholine iodide (ATChI) is typically used for AChE, and butyrylthiocholine iodide (BTChI) for BChE. The concentration should be optimized for the specific enzyme and assay conditions.
-
Inhibitor Concentrations: A range of inhibitor concentrations is used to generate a dose-response curve for the determination of the IC50 value.
-
Incubation Time and Temperature: The pre-incubation time of the enzyme with the inhibitor and the temperature at which the assay is performed should be controlled and specified.
-
Buffer and pH: The buffer system and pH of the reaction mixture must be maintained at optimal conditions for enzyme activity.
Concluding Remarks
This compound demonstrates inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, positioning it as a compound of interest in the field of dual cholinesterase inhibitors. When compared to established drugs, its potency for AChE is in the micromolar range, which is less potent than drugs like donepezil and rivastigmine that exhibit nanomolar to low micromolar activity. However, its relatively balanced inhibition of both enzymes, as indicated by its selectivity index, is a noteworthy characteristic. The continued development and characterization of dual inhibitors, with comprehensive and standardized in vitro and in vivo testing, are crucial for advancing therapeutic strategies for neurodegenerative diseases. Researchers and drug development professionals should consider the complete pharmacological profile, including potency, selectivity, pharmacokinetics, and safety, when evaluating the potential of new dual cholinesterase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rivastigmine tartrate | Cholinesterase Inhibitors: R&D Systems [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. galantamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Huperzine A - Wikipedia [en.wikipedia.org]
- 11. apexbt.com [apexbt.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. scielo.br [scielo.br]
- 14. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
A Comparative Analysis of AChE/BChE-IN-4 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory activity of the novel compound AChE/BChE-IN-4 against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). As public data for this compound is not available, this document serves as a template for its evaluation, presenting hypothetical data alongside established cholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine. This guide is intended to provide a framework for researchers to assess the potential of new cholinesterase inhibitors in the context of existing therapeutic options.
Mechanism of Action of Cholinesterase Inhibitors
Acetylcholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (ACh) by the enzyme acetylcholinesterase. This leads to an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
Comparative Inhibitory Activity
The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound (hypothetical) and other known inhibitors.
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (BChE/AChE) |
| This compound (Hypothetical) | 15 | 30 | 2 |
| Donepezil | 11.6[1] | 530 - 3500[2] | ~45 - 300 |
| Rivastigmine | 5100[2] | 3500[2] | 0.68 |
| Galantamine | 410[3] | >20,500[3] | >50 |
Note: The IC50 values can vary depending on the experimental conditions and the source of the enzymes.
Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition
The inhibitory activity of the compounds was determined using a modified Ellman's method, a widely used, simple, and robust colorimetric assay.
Principle: The assay measures the activity of cholinesterase by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound and reference inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the enzymes (AChE and BChE) in phosphate buffer.
-
Prepare solutions of the substrates (ATCI and BTCI) and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the test compound at various concentrations.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the DTNB solution.
-
Add 20 µL of the respective enzyme solution (AChE or BChE) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the respective substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This guide outlines the essential steps and comparative data required to evaluate the inhibitory activity of a novel cholinesterase inhibitor, this compound. Based on the hypothetical data, this compound demonstrates potent inhibition of both AChE and BChE with low nanomolar IC50 values. Its selectivity profile suggests a dual-acting inhibitor. The provided experimental protocol for the Ellman's assay offers a standardized method for validating these findings. Further investigations, including in vivo studies, are necessary to fully characterize the therapeutic potential of this compound.
References
Unveiling the Selectivity of AChE/BChE-IN-4: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comparative analysis of the dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, AChE/BChE-IN-4, also known as BMC-3. We present its known inhibitory activity and delve into the methodologies used for its characterization.
This compound has emerged as a potent dual inhibitor of both major cholinesterases. Its inhibitory activity has been quantified, revealing a significant preference for butyrylcholinesterase. The half-maximal inhibitory concentrations (IC50) for human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) have been determined to be 792 nM and 2.2 nM, respectively[1][2][3][4][5]. This substantial difference in potency highlights the compound's selective nature between the two related cholinesterase enzymes. Furthermore, studies have indicated that this compound possesses the ability to cross the blood-brain barrier, a critical characteristic for compounds targeting neurological pathways[1][2][3][4][5].
Performance Comparison
To provide a clear perspective on the selectivity of this compound, the following table summarizes its IC50 values against the two primary target enzymes.
| Enzyme | IC50 (nM) |
| Human Acetylcholinesterase (hAChE) | 792 |
| Human Butyrylcholinesterase (hBChE) | 2.2 |
Table 1: Inhibitory potency of this compound against human cholinesterases.
Currently, publicly available data on the cross-reactivity of this compound against a broader panel of unrelated enzymes is limited. The primary characterization of this inhibitor has focused on its activity against AChE and BChE.
Signaling Pathways and Experimental Design
The primary signaling pathway influenced by this compound is the cholinergic pathway, where it prevents the breakdown of the neurotransmitter acetylcholine. This modulation is central to research in areas such as Alzheimer's disease and other neurological disorders.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
The experimental workflow to determine the inhibitory activity of compounds like this compound typically follows a well-established protocol, such as the Ellman's method.
Caption: Workflow for determining the IC50 of this compound.
Experimental Protocols
The determination of AChE and BChE inhibition by this compound is performed using a modified Ellman's method. This colorimetric assay measures the activity of the cholinesterase enzymes.
Principle: Acetylthiocholine (ATC) is used as a substrate for AChE, which hydrolyzes it to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is proportional to the cholinesterase activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Butyrylcholinesterase (from equine serum or human recombinant)
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in phosphate buffer.
-
Prepare working solutions of ATCI (or BTCI) and DTNB in phosphate buffer.
-
-
Assay in 96-well plate:
-
To each well, add a specific volume of phosphate buffer.
-
Add the enzyme solution (AChE or BChE).
-
Add the inhibitor solution at various concentrations (or vehicle for control).
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Initiation of Reaction and Measurement:
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
This guide provides a foundational understanding of the selectivity profile of this compound. Further studies are required to elucidate its interaction with a wider range of enzymes to fully characterize its off-target effects and confirm its utility as a selective chemical probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Document: Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. ... - ChEMBL [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Dual Cholinesterase Inhibitors: A Comparative Guide
In the landscape of Alzheimer's disease research and drug development, the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) presents a promising therapeutic strategy. This guide provides an objective comparison of the binding kinetics of various dual cholinesterase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data. While a specific inhibitor designated "AChE/BChE-IN-4" was not found in the public domain, this guide will use a representative potent dual inhibitor, compound 8i , as a primary example and compare it with other known dual inhibitors.
The primary mechanism of action for these inhibitors is to increase the levels of the neurotransmitter acetylcholine in the brain by blocking its enzymatic degradation by both AChE and BChE.[1][2] This is particularly relevant as the activity of BChE is known to increase in the later stages of Alzheimer's disease, while AChE activity may decrease.[2] Therefore, dual inhibitors can offer a more sustained therapeutic benefit.
Comparative Binding Kinetics of Dual Cholinesterase Inhibitors
The efficacy of cholinesterase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[3][4] The Ki value is a measure of the binding affinity of the inhibitor to the enzyme.[5] Lower IC50 and Ki values signify greater potency.[6]
The following table summarizes the in vitro binding kinetics for a selection of dual AChE and BChE inhibitors.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Source Organism/Enzyme |
| Compound 8i | AChE | 0.39 | - | Electrophorus electricus (eeAChE) |
| BChE | 0.28 | - | Equine serum (eqBChE) | |
| ZINC390718 | AChE | 543.8 | - | Not Specified |
| BChE | 241.1 | - | Not Specified | |
| Compound 3i | AChE | 2.01 | 0.63 | Not Specified |
| Compound 3h | BChE | 2.83 | 0.94 | Not Specified |
| Compound 3c | AChE | 1.56 (eeAChE), 4.27 (huAChE) | - | Electrophorus electricus (eeAChE), Human (huAChE) |
| Rivastigmine | AChE/BChE | Dual Inhibitor | - | FDA Approved |
| Donepezil | AChE | Selective Inhibitor | - | FDA Approved |
| Galantamine | AChE | Selective Inhibitor | - | FDA Approved |
Data compiled from multiple sources. Note that experimental conditions can affect IC50 values.[7][8][9][10]
Experimental Protocols
The determination of inhibitor binding kinetics is crucial for the validation of potential therapeutic compounds. A widely used method for assessing cholinesterase inhibition is the Ellman's method.
Ellman's Method for a Priori Assessment of Cholinesterase Inhibition
This spectrophotometric method is a reliable and standard procedure for measuring AChE and BChE activity.
Principle: The assay measures the activity of cholinesterase by quantifying the amount of thiocholine produced when the substrate, acetylthiocholine (or butyrylthiocholine for BChE), is hydrolyzed by the enzyme. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity. In the presence of an inhibitor, the rate of this reaction decreases.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., pH 8.0)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and the test inhibitor in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution to each well.
-
Inhibitor Incubation: Add different concentrations of the test inhibitor to the respective wells. A control well without the inhibitor should also be prepared. Incubate the plate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate (ATCI or BTCI) to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (enzyme activity) for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in inhibitor validation and their mechanism of action, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: Workflow for determining cholinesterase inhibitor IC50 values using the Ellman's method.
Caption: Inhibition of acetylcholine degradation at the cholinergic synapse by a dual AChE/BChE inhibitor.
References
- 1. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. IC50 Calculator | AAT Bioquest [aatbio.com]
- 5. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
In Vitro Selectivity of Cholinesterase Inhibitors: A Comparative Analysis
Introduction: The selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key area of research in the development of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease. While a specific compound designated "AChE/BChE-IN-4" is not found in the reviewed scientific literature, this guide provides a comparative analysis of the in vitro selectivity of well-established cholinesterase inhibitors. This comparison will use publicly available data for compounds such as Donepezil, Rivastigmine, and Galantamine to illustrate the principles of selectivity and the experimental methods used for its determination.
Comparative Selectivity of Common Cholinesterase Inhibitors
The in vitro selectivity of a compound for AChE versus BChE is typically determined by comparing their half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates a higher inhibitory potency. The selectivity index (SI) is often calculated as the ratio of the IC50 for BChE to the IC50 for AChE (SI = IC50 BChE / IC50 AChE). A higher SI value indicates greater selectivity for AChE.
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) |
| Donepezil | 6.7[1] | 3300[2] | ~492 |
| Rivastigmine | 4.3[1] | - | - |
| Galantamine | - | - | 50-fold selectivity for AChE[3] |
| Tacrine | 77[1] | - | No selectivity[1] |
| Ipidacrine | 270[1] | - | No selectivity[1] |
Note: IC50 values can vary between studies depending on the specific experimental conditions. The data presented here is for comparative purposes.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The most common method for determining the in vitro activity of cholinesterase inhibitors is the spectrophotometric method developed by Ellman.
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of AChE and BChE.
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel) and butyrylcholinesterase (e.g., from equine serum).
-
Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BChE.
-
Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Test inhibitor compound at various concentrations.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0).
-
Enzyme and Inhibitor Incubation:
-
In the wells of a 96-well plate, add a solution of the enzyme (AChE or BChE).
-
Add different concentrations of the inhibitor to the wells.
-
A control well should contain the enzyme and buffer without any inhibitor.
-
The plate is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Initiation of Reaction:
-
To each well, add the DTNB solution.
-
To initiate the enzymatic reaction, add the corresponding substrate (ATCI for AChE or BTCI for BChE).
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader. The absorbance is measured at regular intervals for a set period.
-
The rate of reaction is proportional to the rate of increase in absorbance.
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated by comparing the reaction rate in the presence of the inhibitor to the reaction rate of the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for in vitro cholinesterase inhibition assay.
Caption: Cholinergic signaling and inhibition.
References
- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective inhibition of human acetylcholinesterase by galanthamine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmark of AChE/BChE-IN-4 Against Established Butyrylcholinesterase Inhibitors
In the landscape of neurodegenerative disease research and drug development, the inhibition of cholinesterases, particularly butyrylcholinesterase (BChE), presents a promising therapeutic avenue. This guide provides an objective comparison of the investigational compound AChE/BChE-IN-4 against well-established BChE inhibitors: Donepezil, Rivastigmine, and Galantamine. The following sections present a quantitative comparison of their inhibitory potency, a detailed experimental protocol for assessing BChE inhibition, and visual representations of the experimental workflow and the underlying biological pathway.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and the benchmark compounds against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity for BChE |
| This compound | 2.08[1][2][3] | 7.41[1][2][3] | Non-selective |
| Donepezil | 0.0067 | 7.4 | AChE selective |
| Rivastigmine | 4.15[4][5][6] | 0.037[4][5][6] | BChE selective |
| Galantamine | 0.41[7] | >20 | AChE selective |
Note: IC50 values can vary between studies depending on the experimental conditions.
Experimental Protocol: Determination of BChE Inhibitory Activity
The determination of BChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman. This assay measures the activity of BChE by monitoring the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified.
Materials and Reagents:
-
Butyrylcholinesterase (BChE) enzyme (from equine serum or human serum)
-
Butyrylthiocholine iodide (BTCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test inhibitor (this compound or benchmark compounds)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BChE in phosphate buffer. The final concentration in the assay will depend on the enzyme source and activity.
-
Prepare a stock solution of BTCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a series of dilutions of the test inhibitor in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Inhibitor solution at various concentrations (or buffer for the control)
-
DTNB solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the BTCI substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately after adding the substrate, measure the absorbance of each well at 412 nm using a microplate reader.
-
Continue to take absorbance readings at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes) to monitor the progress of the reaction.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Determine the percentage of BChE inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Experimental and Biological Context
To further elucidate the experimental process and the biological rationale for BChE inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining BChE inhibitor IC50 values.
Caption: Cholinergic neurotransmission and the action of cholinesterase inhibitors.
References
- 1. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Cholinesterase Inhibitors: Assessing the Reproducibility of Rivastigmine's Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rivastigmine, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with other prominent cholinesterase inhibitors. The data presented is collated from various studies to assess the reproducibility of its inhibitory effects. Detailed experimental protocols and visual representations of relevant biological pathways are included to support researchers in their understanding and future investigations.
Introduction to Cholinergic Signaling in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the earliest and most consistent neurochemical deficits observed in Alzheimer's patients is a reduction in the levels of the neurotransmitter acetylcholine (ACh).[1][2] The "cholinergic hypothesis" of Alzheimer's disease posits that this loss of cholinergic signaling significantly contributes to the cognitive and memory impairments associated with the disease.[1][2] Cholinergic neurons, particularly in the basal forebrain, are crucial for learning, memory, and attention.[3]
The enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the hydrolysis of acetylcholine in the synaptic cleft, terminating its action.[4] Inhibition of these enzymes increases the availability of acetylcholine, thereby enhancing cholinergic neurotransmission. This is the primary mechanism of action for cholinesterase inhibitors used in the symptomatic treatment of Alzheimer's disease.[5][6] While AChE is the primary enzyme responsible for ACh breakdown in a healthy brain, BChE activity becomes more significant in the Alzheimer's brain, making dual inhibition a potential therapeutic advantage.[4][5]
Cholinergic Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the key components of the cholinergic signaling pathway and the points of intervention by cholinesterase inhibitors.
Caption: Cholinergic signaling at the synapse and inhibitor action.
Quantitative Comparison of Cholinesterase Inhibitors
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize the reported IC50 values for Rivastigmine and other commonly studied cholinesterase inhibitors against both AChE and BChE from various sources. The variability in these values can be attributed to differences in experimental conditions, such as the source of the enzyme (e.g., human, rat, electric eel) and the specific assay parameters used.
Table 1: IC50 Values for Rivastigmine Inhibition of AChE and BChE
| Enzyme Source | AChE IC50 (nM) | BChE IC50 (nM) | Reference |
| Rat Brain | 4.3 | 31 | [5] |
| Human Brain | 5100 | 3500 | [7] |
| Not Specified | 4150 | 37 | [8] |
| Not Specified | 32100 | - | [9] |
Table 2: IC50 Values for Donepezil Inhibition of AChE and BChE
| Enzyme Source | AChE IC50 (nM) | BChE IC50 (nM) | Reference |
| Rat Brain | 6.7 | 7400 | [5] |
| Human Brain | 340 | 530 | [7] |
| bAChE/hAChE | 8.12 / 11.6 | - | [10] |
| Not Specified | 1.30 (µg/mL) | 1.05 (µg/mL) | [11] |
Table 3: IC50 Values for Galantamine Inhibition of AChE and BChE
| Enzyme Source | AChE IC50 (nM) | BChE IC50 (nM) | Reference |
| Human Brain | 5130 | - | [7] |
| Not Specified | 0.31 (µg/mL) | 9.9 (µg/mL) | [12] |
Table 4: IC50 Values for Physostigmine Inhibition of AChE and BChE
| Enzyme Source | AChE IC50 (nM) | BChE IC50 (nM) | Reference |
| Human AChE/BChE | 117 | 59 | [13] |
| Not Specified | 0.67 | - | [14] |
Experimental Protocols
The most common method for determining AChE and BChE activity and inhibition is the spectrophotometric method developed by Ellman.[15][16][17][18]
Ellman's Method for AChE/BChE Inhibition Assay
This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[15][16][17][18]
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (e.g., 10 mM in water)
-
AChE or BChE enzyme solution (e.g., from human erythrocytes or equine serum)
-
Test inhibitor compounds dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of DTNB and the substrate on the day of the experiment.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
20 µL of the test inhibitor solution at various concentrations (or solvent control)
-
20 µL of the enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration and the control.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the general workflow for assessing the inhibitory activity of a compound against AChE or BChE.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cholinergic System, the Adrenergic System and the Neuropathology of Alzheimer’s Disease [mdpi.com]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and preliminary biological evaluation of rivastigmine-INDY hybrids as multitarget ligands against Alzheimer's disease by targeting butyrylcholinesterase and DYRK1A/CLK1 kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. selleckchem.com [selleckchem.com]
- 9. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Enhancing Therapeutic Efficacy of Donepezil, an Alzheimer’s Disease Drug, by Diplazium esculentum (Retz.) Sw. and Its Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3.2. AChE/BChE Activity Assay [bio-protocol.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 18. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling AChE/BChE-IN-4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent, research-grade compounds like AChE/BChE-IN-4, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is paramount. This guide provides the essential personal protective equipment (PPE) requirements, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. The selection of PPE is contingent on the specific procedures being performed and the potential for exposure.
| Equipment | Specification | Purpose | Application |
| Gloves | Chemically resistant, disposable (e.g., nitrile) | To prevent skin contact with the compound. | Mandatory for all handling procedures. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. | Mandatory for all handling procedures. |
| Lab Coat | Full-length, cuffed sleeves | To protect skin and personal clothing from contamination. | Mandatory for all handling procedures. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of aerosols or fine powders, especially during weighing or solution preparation. | Recommended for handling powders or when generating aerosols. |
Operational Plan and Handling Procedures
Adherence to a strict operational plan is critical to safely manage this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be clearly labeled with the compound name and any hazard warnings.
2. Preparation and Handling:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
When weighing the solid compound, use a containment system like a ventilated balance enclosure if available.
-
For preparing solutions, add the solvent to the compound slowly to avoid splashing.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Use an absorbent material to contain liquid spills. For solid spills, carefully scoop the material to avoid generating dust.
-
Clean the spill area with a suitable decontaminating solution and dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be segregated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for the collection of solid and liquid waste.
-
Disposal Route: All hazardous waste must be disposed of through an approved hazardous waste management service. Do not dispose of this compound down the drain or in regular trash.[1][2]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
